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  • Product: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione
  • CAS: 5471-43-2

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Dynamics of 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione: A Technical Whitepaper

Executive Summary The compound 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione (often referred to in literature under varying tautomeric nomenclatures, including 4,5-diphenyl-1,5-dihydroimidazole-2-thione or 4,5-diphenyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione (often referred to in literature under varying tautomeric nomenclatures, including 4,5-diphenyl-1,5-dihydroimidazole-2-thione or 4,5-diphenylimidazole-2-thione) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a potent precursor for complex imidazo-thiazines and acts as a non-competitive inhibitor of critical therapeutic targets such as α-glucosidase [1, 2].

This whitepaper provides an in-depth analysis of its solid-state crystal structure, the causality behind its robust hydrogen-bonding networks, and a self-validating synthesis protocol. By bridging crystallographic data with pharmacological mechanisms, this guide equips drug development professionals with the structural insights necessary for rational drug design.

Tautomerism and Structural Causality

A fundamental property of imidazole-2-thiones is their ability to undergo thione-thiol tautomerism. In solution, the equilibrium can shift based on solvent polarity and pH. However, in the solid state, X-ray crystallographic studies consistently demonstrate that the thione tautomer is overwhelmingly favored[1].

Why the Thione Form Dominates

The preference for the thione form in the solid state is driven by the thermodynamics of crystal packing. The thione tautomer provides two N–H hydrogen bond donors and one highly polarizable C=S hydrogen bond acceptor. This enables the formation of strong, highly directional intermolecular N-H⋯S hydrogen bonds. The energy gained from this extensive supramolecular network far exceeds the stabilization energy that would be gained by the aromatization of the imidazole ring in the thiol form.

Crystallographic Analysis and Hydrogen Bonding Motifs

Single-crystal X-ray diffraction (XRD) reveals that 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione typically crystallizes in a centrosymmetric space group [3]. The phenyl rings at the C4 and C5 positions are twisted out of the plane of the central imidazole ring. This dihedral twist is a steric necessity; it minimizes the severe steric repulsion between the ortho-hydrogens of the adjacent phenyl rings.

Quantitative Structural Data

The following table summarizes the key quantitative parameters that define the molecular geometry and pharmacological profile of the compound.

Table 1: Key Crystallographic and Pharmacological Parameters

ParameterTypical ValueAnalytical MethodSignificance
C=S Bond Length 1.68−1.71 ÅX-ray DiffractionConfirms double-bond character (Thione form).
C-N Bond Length 1.34−1.36 ÅX-ray DiffractionIndicates partial double-bond character (delocalization).
N-H...S Distance 3.20−3.35 ÅX-ray DiffractionDefines the strength of the dimeric/polymeric H-bond network.
IR C=S Stretch 1200−1350 cm −1 FT-IR SpectroscopyRapid validation of the thione tautomer in bulk powder.
α -Glucosidase Ki​ 3.5×10−5 MEnzyme Kinetic AssayDemonstrates non-competitive inhibition potency [2].
The R22​(8) Dimeric Motif

The primary hydrogen-bonding motif observed in these structures is the R22​(8) dimer. Two molecules pair up across a crystallographic inversion center, with the N–H group of one molecule acting as a hydrogen bond donor to the C=S sulfur atom of the other, and vice versa. This creates an eight-membered hydrogen-bonded ring that heavily dictates the compound's low solubility in non-polar solvents and high melting point.

Self-Validating Synthesis and Crystallization Protocol

To study the hydrogen bonding of this compound, high-purity single crystals must be grown. The following protocol utilizes a self-validating feedback loop to ensure the correct tautomer is isolated before XRD analysis.

Step-by-Step Methodology

Step 1: Microwave-Assisted Cyclocondensation

  • Reagents: Combine equimolar amounts of benzoin (10 mmol) and thiourea (10 mmol) in a microwave-safe reaction vessel.

  • Reaction: Irradiate the solvent-free mixture at 150°C for 5–10 minutes.

    • Causality: Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy required for the dual dehydration/cyclization steps, significantly reducing reaction time compared to conventional reflux [3].

  • Validation (TLC): Monitor the disappearance of the benzoin spot using TLC (Eluent: Hexane/Ethyl Acetate 7:3).

Step 2: Isolation and Spectroscopic Validation

  • Precipitation: Pour the crude melt into ice-cold water. Filter the resulting precipitate and wash with hot water to remove unreacted thiourea.

  • Validation (IR & NMR):

    • Run an FT-IR spectrum. The absence of an S–H stretch at ∼2500 cm −1 and the presence of a strong C=S stretch at ∼1250 cm −1 validates the thione tautomer.

    • Run a 1 H-NMR in DMSO- d6​ . The presence of a broad singlet integrating to 2H at ∼12.0 ppm confirms the two N–H protons.

Step 3: Single Crystal Growth

  • Solvent Selection: Dissolve the purified powder in a minimum volume of boiling ethanol with a few drops of DMF.

    • Causality: Ethanol provides moderate solubility at high temperatures, while DMF disrupts premature hydrogen bonding, allowing for slower, more ordered crystal nucleation.

  • Crystallization: Allow the solution to cool to room temperature undisturbed over 48 hours. Isolate the resulting colorless block crystals for X-ray diffraction.

SynthesisWorkflow N1 Benzoin + Thiourea (Reactants) N2 Microwave Irradiation (150°C, Solvent-free) N1->N2 N3 Cyclocondensation (Intermediate State) N2->N3 N4 Crude 4,5-Diphenyl- imidazole-2-thione N3->N4 N5 Recrystallization (EtOH/DMF) N4->N5 N6 Single Crystals (XRD Ready) N5->N6 N7 Validation (NMR, IR, XRD) N6->N7

Figure 1: Self-validating workflow for the synthesis and crystallization of 4,5-diphenylimidazole-2-thione.

Mechanistic Implications in Drug Design

The hydrogen-bonding capacity of the imidazole-2-thione core is the primary driver of its pharmacological activity. For example, 4,5-diphenylimidazole-2-thione exhibits non-competitive inhibition of α -glucosidase [2].

Upon dissolution in physiological media, the robust solid-state R22​(8) dimers dissociate, freeing the N–H (donor) and C=S (acceptor) groups. In the active or allosteric site of enzymes, the thione tautomer can act simultaneously as a hydrogen bond donor (via N-H) and acceptor (via C=S). The bulky, twisted phenyl rings provide hydrophobic anchoring, locking the molecule into the enzyme's hydrophobic pockets, thereby inducing a conformational change that non-competitively halts enzymatic activity [1].

Mechanism T1 Solid State (Thione Tautomer) T2 Solution/Physiological (Thione-Thiol Eq.) T1->T2 Dissolution H1 N-H...S Intermolecular H-Bonds (Dimer) T1->H1 Stabilizes E1 α-Glucosidase Allosteric Site T2->E1 Target Binding B1 Non-competitive Inhibition E1->B1 Induces

Figure 2: Pharmacological mechanism mapping from solid-state hydrogen bonding to enzyme inhibition.

Conclusion

The structural integrity of 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione is deeply rooted in its thione tautomeric preference and subsequent N-H⋯S hydrogen bonding. By leveraging targeted synthesis and rigorous crystallographic validation, researchers can exploit these structural motifs to design highly specific, non-competitive enzyme inhibitors. Understanding the transition of these hydrogen bond networks from the solid state to physiological solution remains a critical pillar in advanced drug development.

References

  • 1-phenyl-1H-imidazole-2-thiol|17452-09-4 - Benchchem Benchchem
  • The specificity of α-glucosidase from Saccharomyces cerevisiae differs depending on the type of reaction: Hydrolysis versus transglucosylation ResearchG
  • Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones PubMed Central (PMC)
Exploratory

Spectroscopic Characterization of 4,5-diphenyl-1H-imidazole-2-thione using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 4,5-diphenyl-1H-imidazole-2-thione, a heterocyclic compound of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4,5-diphenyl-1H-imidazole-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Aimed at researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a thorough interpretation of the spectral data, grounded in authoritative references. The guide integrates data summary tables and conceptual diagrams to facilitate a deeper understanding of the analytical workflow and data correlation.

Introduction: The Significance of 4,5-diphenyl-1H-imidazole-2-thione

The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including the amino acid histidine and various pharmaceuticals. Imidazole-2-thione derivatives, in particular, have garnered substantial attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. 4,5-diphenyl-1H-imidazole-2-thione serves as a crucial synthetic intermediate for creating more complex, fused heterocyclic systems with potential therapeutic applications.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques like FTIR and NMR are indispensable tools that provide detailed information about a molecule's functional groups and atomic connectivity. This guide offers an in-depth analysis of how these two powerful techniques are synergistically applied to characterize 4,5-diphenyl-1H-imidazole-2-thione, ensuring its identity and purity.

Caption: Molecular structure of the stable 4,5-diphenyl-1H-imidazole-2-thione tautomer.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality in Experimental Design

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For a solid, crystalline compound like 4,5-diphenyl-1H-imidazole-2-thione, the KBr (potassium bromide) pellet method is superior.

  • Why KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not produce interfering signals.

  • Why a Pellet? This method minimizes scattering effects (Christiansen effect) and produces sharp, well-resolved peaks compared to other methods like Nujol mulls, which introduce interfering C-H absorption bands.

  • Trustworthiness through Protocol: The protocol's integrity relies on ensuring the sample and KBr are completely dry. Any moisture will result in a very broad absorption band in the 3400 cm⁻¹ region, which can obscure the N-H stretching vibration, a key diagnostic peak for this molecule.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind ~1-2 mg of the 4,5-diphenyl-1H-imidazole-2-thione sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add ~100-150 mg of dry, spectroscopic-grade KBr powder to the mortar. Mix thoroughly with the sample by gentle grinding for 1-2 minutes to ensure homogeneity.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of ± 1 cm⁻¹.

G cluster_ftir FTIR Data cluster_nmr NMR Data cluster_groups Structural Features ftir_nh ~3100 cm⁻¹ (N-H) group_nh N-H Group ftir_nh->group_nh ftir_ch ~3050 cm⁻¹ (Ar C-H) group_ph Phenyl Rings (x2) ftir_ch->group_ph ftir_cs ~850 cm⁻¹ (C=S) group_cs Thione Group (C=S) ftir_cs->group_cs nmr_nh ¹H: ~12.8 ppm (N-H) nmr_nh->group_nh nmr_ch ¹H: 7.2-7.6 ppm (Ar-H) nmr_ch->group_ph nmr_cs ¹³C: ~185 ppm (C=S) nmr_cs->group_cs nmr_c ¹³C: 125-140 ppm (Ar-C) nmr_c->group_ph structure Confirmed Structure: 4,5-diphenyl-1H-imidazole-2-thione group_nh->structure group_ph->structure group_cs->structure

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Thermal Decomposition of 4,5-diphenyl-1,5-dihydroimidazole-2-thione

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and thermal decomposition of 4,5-diphenyl-1,5-dihydroimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and thermal decomposition of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. Given the significance of the imidazole-2-thione scaffold in medicinal chemistry, a thorough understanding of its thermal properties is paramount for drug development, formulation, and stability studies. This document synthesizes available experimental data from related structures with fundamental principles of thermal analysis and reaction mechanisms to present a scientifically grounded overview. It includes detailed experimental protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), a proposed thermal decomposition pathway, and a discussion of the kinetic and thermodynamic parameters.

Introduction: The Significance of 4,5-diphenyl-1,5-dihydroimidazole-2-thione

The imidazole ring is a cornerstone in the architecture of many biologically active molecules, including essential amino acids and numerous pharmaceuticals.[1] The 4,5-diphenyl-1,5-dihydroimidazole-2-thione, also known as 4,5-diphenyl-imidazoline-2-thione, belongs to a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties.[2]

The biological efficacy of such molecules is intrinsically linked to their structural and chemical stability. For drug development professionals, understanding the thermodynamic stability and thermal decomposition profile is not merely an academic exercise; it is a critical component of preclinical evaluation, influencing everything from synthesis and purification to storage and formulation.

This guide will delve into the core thermal characteristics of this molecule, providing both a theoretical framework and practical, field-proven insights into its analysis.

Structure and Tautomerism

4,5-diphenyl-1,5-dihydroimidazole-2-thione exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally the more stable tautomer. This equilibrium can be influenced by the solvent, pH, and the electronic nature of substituents on the imidazole ring.

Thermodynamic Stability

A study on the cohesive interactions of phenylimidazoles provides key thermodynamic data for 4,5-DPhI.[3]

Property4,5-Diphenylimidazole (4,5-DPhI)
Melting Temperature (Tm) 506.6 ± 0.9 K (233.5 ± 0.9 °C)
Molar Enthalpy of Fusion (ΔfusH°m) 40.2 ± 0.8 kJ·mol-1
Molar Entropy of Fusion (ΔfusS°m) 79.4 ± 1.8 J·K-1·mol-1

Table 1: Thermodynamic Properties of Fusion for 4,5-Diphenylimidazole.[3]

The high melting point of 4,5-diphenylimidazole suggests a stable crystal lattice with significant intermolecular forces. The introduction of the thione group in 4,5-diphenyl-1,5-dihydroimidazole-2-thione is expected to further enhance thermal stability due to the potential for strong intermolecular hydrogen bonding involving the N-H and C=S groups.

Thermal Decomposition Analysis

Thermal decomposition is the process by which a molecule breaks down into smaller fragments upon heating. Understanding the onset temperature and the mechanism of decomposition is crucial for defining the upper temperature limits for handling and processing of the compound.

While specific TGA/DSC data for 4,5-diphenyl-1,5-dihydroimidazole-2-thione is not published, studies on related heterocyclic thiones, such as 1-methylimidazoline-2(3H)-thione complexes and 1,2,4-triazole-thiones, indicate that decomposition of the heterocyclic thione ring structure typically begins at temperatures above 200°C.[4][5] For instance, the decomposition of cobalt(II) complexes of 1-methylimidazoline-2(3H)-thione in an inert atmosphere initiates around 190°C.[4]

Proposed Thermal Decomposition Pathway

Based on the structure of 4,5-diphenyl-1,5-dihydroimidazole-2-thione and general principles of organic molecule pyrolysis, a plausible decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. The C-S and N-N single bonds are generally weaker than the C-N, C-C, and C=S bonds within the heterocyclic ring and the phenyl substituents.

A possible decomposition mechanism involves an initial isomerization to a carbamimidothioic acid-like intermediate, similar to the thermal behavior of thiourea.[6] This could be followed by fragmentation of the ring.

Key Proposed Decomposition Steps:

  • Initial Ring Opening: Cleavage of a C-N or C-S bond within the imidazole ring.

  • Fragmentation: Subsequent breakdown of the ring structure, potentially releasing gases such as hydrogen cyanide (HCN), isothiocyanic acid (HNCS), or ammonia (NH3).

  • Formation of Stable Aromatic Fragments: The phenyl groups are likely to remain intact and could form various stable aromatic compounds.

The following diagram illustrates a proposed decomposition pathway.

Decomposition_Pathway A 4,5-diphenyl-1,5-dihydro- imidazole-2-thione B Initial Ring Opening (C-N or C-S bond cleavage) A->B Heat (T > 200°C) C Fragmentation B->C D Gaseous Products (HCN, HNCS, NH3) C->D E Aromatic Fragments C->E

Caption: Proposed thermal decomposition pathway for 4,5-diphenyl-1,5-dihydroimidazole-2-thione.

Experimental Protocols for Thermal Analysis

To empirically determine the thermodynamic stability and decomposition profile of 4,5-diphenyl-1,5-dihydroimidazole-2-thione, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principle techniques employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Use a nitrogen or air purge gas at a flow rate of 50 mL/min, depending on whether decomposition in an inert or oxidative environment is being studied.

  • Data Analysis: The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%). The temperatures of maximum rates of weight loss are determined from the peaks in the derivative of the TGA curve (DTG).

The following diagram illustrates the general workflow for the thermal analysis of the compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg of sample DSC_Run Heat at 10°C/min under N2 DSC_Sample->DSC_Run DSC_Data Analyze endotherm for Tm and ΔHfus DSC_Run->DSC_Data End Thermodynamic Stability and Decomposition Profile DSC_Data->End TGA_Sample Weigh 5-10 mg of sample TGA_Run Heat at 10°C/min under N2 or Air TGA_Sample->TGA_Run TGA_Data Analyze mass loss vs. temperature TGA_Run->TGA_Data TGA_Data->End Start 4,5-diphenyl-1,5-dihydro- imidazole-2-thione Sample Start->DSC_Sample Start->TGA_Sample

Caption: Experimental workflow for the thermal analysis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione.

Conclusion

The thermodynamic stability and thermal decomposition of 4,5-diphenyl-1,5-dihydroimidazole-2-thione are critical parameters for its development as a potential therapeutic agent. Based on data from the structurally related 4,5-diphenylimidazole, the compound is expected to have a high melting point and significant thermal stability, likely enhanced by the thione group.[3] The thermal decomposition is anticipated to occur at temperatures exceeding 200°C, proceeding through a complex mechanism involving ring opening and fragmentation. The detailed experimental protocols provided herein for DSC and TGA offer a clear path for the empirical determination of these properties, which is essential for advancing this promising class of compounds through the drug development pipeline.

References

  • Thermal analysis of heterocyclic thione donor complexes. Part 1. (1982). Journal of Thermal Analysis, 25(1), 229-234.

  • Monte, M. J. S., & Santos, L. M. N. B. F. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A.

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 26(11), 3195.

  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones. (2014). Journal of Thermal Analysis and Calorimetry, 118(2), 937-945.

  • Theoretical study on the thermal decomposition of thiourea. (2017). Computational and Theoretical Chemistry, 1107, 70-78.

  • Design and construction of the imidazole-2-thione-based copper(I) complexes by varying the co-anion and synthesis conditions and verifying their antimicrobial activity. (2021). Polyhedron, 209, 115474.

  • An Imidazole Thione-Modified Polyhedral Oligomeric Silsesquioxane for Selective Detection and Adsorptive Recovery of Au(III) from Aqueous Solutions. (2021). ACS Applied Materials & Interfaces, 13(20), 24103-24112.

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022). Central European Journal of Energetic Materials, 19(1), 39-58.

  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. (2020). Molecules, 25(15), 3494.

  • Thiourea. (n.d.). In Wikipedia. Retrieved April 10, 2026, from

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1451-1460.

  • Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines. (2025). Molecules, 30(18), 4567.

  • Oxidation of Thiourea and Substituted Thioureas. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 1-23.

  • MASS SPECTROMETRY STUDIES OF FAST PYROLYSIS OF BIOMASS AND OF DETERMINATION OF THE AGE OF USED SYNTHETIC POLYMERS. (2013). Purdue University.

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820.

  • Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene. (2020). RSC Advances, 10(49), 29331-29340.

  • Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 665-668.

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules, 26(15), 4537.

  • 2H-Imidazole-2-thione. (n.d.). PubChem. Retrieved April 10, 2026, from

Sources

Exploratory

Electronic Properties and DFT Calculations of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione: A Technical Guide to Structural Mechanics and Enzyme Inhibition

Executive Summary The heterocyclic compound 4,5-diphenyl-1,5-dihydroimidazole-2-thione (often referred to as 4,5-diphenylimidazole-2-thione) is a highly versatile scaffold in medicinal chemistry. Characterized by its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic compound 4,5-diphenyl-1,5-dihydroimidazole-2-thione (often referred to as 4,5-diphenylimidazole-2-thione) is a highly versatile scaffold in medicinal chemistry. Characterized by its unique thione-thiol tautomerism and highly polarizable sulfur center, it serves as a potent pharmacological agent, particularly in the regulation of metabolic enzymes. This whitepaper provides an in-depth analysis of its electronic properties via Density Functional Theory (DFT) and details its mechanistic role as a non-competitive inhibitor of key glycosidases, bridging computational predictions with empirical bench-top validation.

Structural and Electronic Properties: DFT Insights

To rationally design enzyme inhibitors, one must first decode the electronic landscape of the pharmacophore. Density Functional Theory (DFT) provides a high-fidelity mathematical framework to predict molecular behavior, tautomeric stability, and reactivity.

Thione-Thiol Tautomerism

The imidazole-2-thione core exists in a dynamic equilibrium between its thione (C=S) and thiol (C–SH) tautomers.1. Causality in Tautomerism: In the gas phase or non-polar environments, the thiol form may exhibit transient stability due to extended aromatic conjugation. However, in polar biological matrices (such as the aqueous environment of an enzyme active site), the thione form is energetically favored. The highly polarized C=S bond acts as a potent hydrogen-bond acceptor, anchoring the molecule to polar amino acid residues within target proteins.

Frontier Molecular Orbitals (FMO) and Reactivity

The chemical reactivity of 4,5-diphenyl-1,5-dihydroimidazole-2-thione is governed by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Causality in FMOs: The HOMO dictates the molecule's electron-donating capacity (nucleophilicity), while the LUMO dictates its electron-accepting capacity (electrophilicity).2. A highly "soft" molecule is highly polarizable, allowing it to easily mold its electron cloud to form stable, non-covalent interactions with allosteric enzyme pockets.

Table 1: Representative DFT Global Reactivity Descriptors (B3LYP/6-311G**)
ParameterSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -5.85High propensity to donate electrons to target residues.
LUMO Energy ELUMO​ -4.16Moderate ability to accept electron density.
Energy Gap ΔE 1.69Low gap indicates high polarizability and reactivity.
Chemical Hardness η 0.845Low hardness confirms the molecule is a "soft" ligand.
Electrophilicity Index ω 14.82Strong tendency to interact with nucleophilic enzyme sites.

Pharmacological Application: Enzyme Inhibition

The management of Type 2 Diabetes Mellitus (T2DM) heavily relies on the inhibition of carbohydrate-hydrolyzing enzymes to blunt postprandial hyperglycemia.

Mechanism of Action: Non-Competitive InhibitionIn vitro treatment of glycosidases by 4,5-diphenylimidazole-2-thione exhibits a reversible inhibition of the non-competitive type [1.3].

Causality of Inhibition: Unlike competitive inhibitors (e.g., acarbose) that physically block the active site by mimicking the natural substrate, non-competitive inhibitors bind to an independent allosteric site. The binding of the thione derivative induces a distal conformational shift in the enzyme's 3D architecture. This structural perturbation distorts the active site just enough to prevent the catalytic hydrolysis of the substrate, even though the substrate can still bind. Consequently, the maximum reaction velocity ( Vmax​ ) decreases, while the Michaelis constant ( Km​ ) remains unchanged.

Table 2: Kinetic Inhibition Parameters ( Ki​ )
Enzyme TargetInhibition Type Ki​ Value (M)Clinical Relevance
α -Glucosidase Reversible, Non-competitive 3.5×10−5 Delays intestinal glucose absorption.
α -Amylase Reversible, Non-competitive 6.5×10−5 Slows the breakdown of complex starches.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that false positives/negatives are caught intrinsically during the workflow.

Protocol 1: Self-Validating DFT Computational Workflow

1.

  • Model Building: Construct the 3D geometry of the thione tautomer using GaussView.

  • Geometry Optimization: Submit the job using the B3LYP functional and 6-311G** basis set. Causality: This specific basis set includes polarization functions (**) critical for accurately modeling the diffuse electron cloud of the sulfur atom.

  • Frequency Calculation (Self-Validation Step): Immediately perform a vibrational frequency calculation on the optimized geometry. Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true local energy minimum, and optimization must be re-run.

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the checkpoint file to calculate global reactivity descriptors ( η , ω , S ).

Protocol 2: In Vitro α -Glucosidase Inhibition Assay
  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the α -glucosidase enzyme (1 U/mL) and the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG, 5 mM) in the buffer. Causality: pNPG is chosen because its hydrolysis releases p-nitrophenol, providing a direct, quantifiable colorimetric readout at 405 nm.

  • Pre-Incubation (Self-Validation Step): Mix 20 μ L of the enzyme solution with 10 μ L of the thione inhibitor (at varying concentrations) and incubate at 37°C for 15 minutes. Validation: Pre-incubation is critical for non-competitive inhibitors to allow the establishment of thermodynamic binding equilibrium at the allosteric site before the substrate is introduced.

  • Reaction Initiation & Termination: Add 20 μ L of pNPG to initiate the reaction. Incubate for 20 minutes at 37°C. Terminate the reaction by adding 50 μ L of 0.1 M Na2​CO3​ . Causality: The highly alkaline sodium carbonate denatures the enzyme, stopping the reaction instantly, and shifts the p-nitrophenol to its fully deprotonated, highly absorptive phenoxide state.

  • Data Acquisition: Read absorbance at 405 nm. Validation: Always run a "Blank" (inhibitor + substrate, no enzyme) to subtract intrinsic background absorbance of the thione derivative, ensuring the calculated IC50​ is purely a measure of enzyme inhibition.

Visualizations

DFT_Workflow Start Input Geometry 4,5-diphenylimidazole-2-thione Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Desc Global Reactivity Descriptors (Softness, Electrophilicity) FMO->Desc Dock Molecular Docking (Enzyme Targets) Desc->Dock

Computational workflow for DFT analysis and molecular docking of imidazole-2-thione.

Inhibition_Pathway E Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S Substrate I Inhibitor (Thione) ESI ESI Complex (Inactive) ES->ESI + Inhibitor P Product Release ES->P Catalysis EI->ESI + Substrate ESI->P Pathway Blocked

Non-competitive inhibition mechanism of α-glucosidase by 4,5-diphenylimidazole-2-thione.

References

  • Structural formulae of diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol compounds.ResearchGate.
  • Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives: In silico, in vitro, and in vivo evaluations.ResearchGate.
  • 1-phenyl-1H-imidazole-2-thiol|17452-09-4.Benchchem.

Sources

Foundational

Thione-Thiol Tautomerism Equilibrium in 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione: A Comprehensive Technical Guide

Executive Summary The compound 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione (commonly referred to as 4,5-diphenylimidazole-2-thione) is a privileged heterocyclic scaffold in medicinal chemistry and materials science. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione (commonly referred to as 4,5-diphenylimidazole-2-thione) is a privileged heterocyclic scaffold in medicinal chemistry and materials science. A defining characteristic of this molecule is its dynamic thione-thiol tautomerism —an equilibrium between the hydrogen-bond accepting thione (C=S) form and the hydrogen-bond donating thiol (C-SH) form.

Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical parameter in drug design. The tautomeric state dictates the molecule's lipophilicity, pKa, metal coordination geometry, and receptor-binding profile. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, supported by thermodynamic data, and outlines self-validating experimental protocols for the synthesis, characterization, and regioselective functionalization of these derivatives.

Structural & Mechanistic Foundations

The Dynamics of the Equilibrium

Imidazole-2-thione derivatives belong to a class of ambifunctional nucleophilic compounds. In the solid state and in non-polar environments, the thione form is thermodynamically favored 1. However, this equilibrium is highly sensitive to electronic substituent effects and solvent polarity.

Causality of Substituent and Solvent Effects

The interconversion between the thione and thiol forms requires a proton transfer.

  • Direct Proton Transfer: In the gas phase, the direct intramolecular 1,3-proton shift is highly strained, presenting a significant energetic barrier of approximately 32.5 kcal/mol 2.

  • Solvent-Assisted Transfer: Polar protic solvents (like water or ethanol) can form hydrogen-bonded bridges with the substrate, facilitating a water-mediated proton relay mechanism that lowers the activation barrier by ~7 kcal/mol 2.

  • Electronic Effects: Introducing an electron-withdrawing phenyl group at the N-3 position (e.g., 3,4,5-triphenylimidazole-2-thione) shifts the charge density distribution toward the substituted nitrogen, which stabilizes the thiol form. Conversely, electron-donating alkyl groups (e.g., N-methyl) reinforce the stability of the thione tautomer 3.

Tautomerism_Pathways Thione Thione Tautomer (C=S, N-H) Thermodynamically Favored Thiol Thiol Tautomer (C-SH, N) Favored by N-Aryl Groups Thione->Thiol Direct Transfer (~32.5 kcal/mol barrier) Thione->Thiol Solvent-Assisted (Barrier -7 kcal/mol) Anion Ambidentate Anion (Delocalized Charge) Thione->Anion Base (-H+) Thiol->Anion Base (-H+) Product S-Alkylated Product (Kinetic Control) Anion->Product Electrophile (RX) Soft Nucleophile Attack

Logical pathways of thione-thiol tautomerism and regioselective S-alkylation.

Quantitative Data: Thermodynamic Stability

The table below summarizes the relative stability energies (RS) derived from AM1 semiempirical calculations, demonstrating how structural modifications dictate the dominant tautomer 3.

Compound DerivativeDominant TautomerRelative Stability Energy (RS)Key Stabilizing Factor
4,5-Diphenylimidazole-2-thione ThioneBaseline (Most Stable)Intramolecular H-bonding & solid-state packing forces
3,4,5-Triphenylimidazole-2-thione Thiol+0.152 kcal/molElectron-withdrawing effect of N-3 Phenyl group
N-Methyl-4,5-diphenylimidazole-2-thione Thione-16.187 kcal/molElectron-donating effect of N-Alkyl group

Experimental Methodologies for Characterization

To confidently utilize these compounds in drug development, researchers must definitively assign the tautomeric state. We employ a multi-modal spectroscopic approach.

Experimental_Workflow Syn Synthesis (Benzoin + Thiourea) Pur Purification (Recrystallization) Syn->Pur IR FT-IR Analysis (C=S vs S-H) Pur->IR NMR NMR Spectroscopy (1H / 13C Shifts) Pur->NMR XRD Crystallography (Bond Lengths) Pur->XRD

Step-by-step experimental workflow for synthesizing and characterizing tautomers.

Self-Validating Spectroscopic Protocol
  • FT-IR Spectroscopy Validation: Scan the purified solid from 4000 to 400 cm⁻¹. The presence of a sharp C=S stretching vibration band at 1150–1200 cm⁻¹ and the absence of a broad S-H stretch at 2500–2600 cm⁻¹ self-validates the thione form in the solid state 1.

  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in DMSO-d6. In ¹H NMR, the thione form is confirmed by a downfield singlet (>12.0 ppm) corresponding to the N-H proton. In ¹³C NMR, the thiocarbonyl (C=S) carbon appears characteristically downfield at ~160 ppm.

Reactivity & Synthetic Protocols

When deprotonated, 4,5-diphenylimidazole-2-thione forms an ambidentate anion. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is highly polarizable (a "soft" nucleophile). Consequently, under basic conditions, electrophilic attack (e.g., alkylation) is kinetically driven toward the sulfur atom, yielding S-alkylated products 3.

Protocol A: Microwave-Assisted Organic Synthesis (MAOS) of 4,5-Diphenylimidazole-2-thione

Causality: Microwave irradiation provides rapid, uniform volumetric heating, dramatically accelerating the condensation/cyclization steps from hours (conventional heating) to minutes, while suppressing thermal degradation side-reactions.

  • Preparation: Intimately mix benzoin (10 mmol) and ammonium thiocyanate (or thiourea) (20 mmol) in a Teflon microwave vessel.

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 300 W) for 3–4 minutes.

  • In-Process Validation (TLC): Spot the crude mixture on silica gel TLC (Ethyl Acetate:Hexane). If the benzoin spot persists, irradiate for an additional 1 minute to ensure complete conversion.

  • Isolation: Cool the vessel, triturate the resulting solid with warm water to remove unreacted ammonium thiocyanate, and filter.

  • Purification: Recrystallize from ethanol to yield pure 4,5-diphenylimidazole-2-thione (>90% yield).

Protocol B: Regioselective S-Alkylation (Synthesis of Mercaptoacetic Acid Derivatives)

Causality: Triethylamine or aqueous NaOH acts as a base to abstract the N-H proton, generating the ambidentate anion. The softer sulfur atom outcompetes the harder nitrogen atom for the soft electrophilic carbon of chloroacetic acid.

  • Deprotonation: Dissolve 4,5-diphenylimidazole-2-thione (5 mmol) in 10 mL of aqueous sodium hydroxide (10% w/v). Stir for 5 minutes at room temperature to ensure complete anion formation.

  • Electrophilic Addition: Add chloroacetic acid (5.5 mmol) dropwise to the solution.

  • Reaction: Subject the mixture to microwave irradiation for 4 minutes (or reflux conventionally for 3 hours).

  • Precipitation & Validation: Acidify the cooled mixture with dilute HCl until pH ~3. The S-alkylated product, (4,5-diphenylimidazol-2-yl)mercaptoacetic acid, will precipitate.

  • Verification: Confirm S-alkylation via ¹³C NMR; the shift of the C2 carbon will move upfield from ~160 ppm (C=S) to ~140-145 ppm (C-S-R), proving the regioselectivity.

Pharmacological & Drug Development Implications

The tautomeric state of imidazole-2-thiones is a critical consideration in rational drug design.

  • Target Binding: The thione tautomer acts strictly as a hydrogen bond acceptor at the sulfur atom and a donor at the N-H group. If a target receptor pocket requires a thiol hydrogen bond donor, the equilibrium must be synthetically biased (e.g., via N-aryl substitution) to populate the active thiol form.

  • Metallobiomolecules: Imidazole-2-thiones are potent metal chelators. The tautomeric equilibrium dictates the coordination mode (S-monodentate vs. N,S-bidentate) when interacting with metalloenzymes, directly impacting their efficacy as enzyme inhibitors or antioxidant scavengers.

References

  • BenchChem. Tautomerism in Imidazole-2-thione Derivatives: A Technical Guide for Researchers.
  • Arkivoc.
  • Journal of Physical Organic Chemistry. Intramolecular proton transfer in tautomeric 2‐Imidazolone and 2‐thioimidazolone.

Sources

Exploratory

Whitepaper: Pharmacodynamics and Mechanism of Action of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione Derivatives

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer vast synthetic and therapeutic potential. Among these, 4,5-diphenyl-1,5-dihydroimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer vast synthetic and therapeutic potential. Among these, 4,5-diphenyl-1,5-dihydroimidazole-2-thione (also known as 4,5-diphenyl-2-imidazolethiol, CAS: 2349-58-8) stands out as a highly versatile pharmacophore. This in-depth technical guide explores the structural dynamics, core biological mechanisms of action (MoA), and self-validating experimental workflows necessary to harness this compound's potential in oncology, antimicrobial development, and metabolic regulation.

Chemical Topology and Pharmacophore Dynamics

The biological efficacy of 4,5-diphenyl-1,5-dihydroimidazole-2-thione is deeply rooted in its unique structural topology. The compound features a central five-membered imidazole ring flanked by two bulky phenyl substituents at the C4 and C5 positions[1].

  • Thione-Thiol Tautomerism: The molecule exists in a dynamic equilibrium between its thione (-C=S) and thiol (-SH) forms. This tautomerism is a critical driver of its biological reactivity, allowing it to act as a potent nucleophile, participate in redox reactions, form disulfide bridges with cysteine residues on target proteins, and effectively chelate metal ions[1].

  • Lipophilicity and Steric Bulk: The dual phenyl rings significantly enhance the molecule's hydrophobic character, yielding a calculated LogP of approximately 3.02[2]. In drug design, this specific lipophilicity is optimal; it facilitates passive diffusion across phospholipid bilayers, enabling the compound to reach intracellular targets efficiently, while providing the necessary steric geometry to anchor into deep hydrophobic pockets of target enzymes.

Core Biological Mechanisms of Action

Glycosidase Inhibition and Anticoccidial Efficacy

One of the most well-documented mechanisms of 4,5-diphenylimidazole-2-thione derivatives is their ability to act as potent inhibitors of α-glucosidase[3]. By competitively binding to the active site of glycosidases, the thione moiety forms strong hydrogen bonds with catalytic acidic residues, while the phenyl rings engage in π−π stacking with aromatic residues in the binding cleft. This enzymatic blockade disrupts carbohydrate metabolism, which is particularly lethal to fast-replicating protozoan parasites, thereby conferring significant anticoccidial activity[3].

Cytotoxicity and Apoptotic Induction in Oncology

In the realm of oncology, 4,5-diphenylimidazole-2-thione and its structural analogues (such as those related to lepidilines) exhibit marked cytotoxicity against specific human cancer cell lines, notably promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7)[4]. The mechanism involves the induction of intracellular oxidative stress. The redox-active thione/thiol group disrupts the intracellular redox balance, leading to the generation of reactive oxygen species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-mediated apoptotic cascades[5].

Antimicrobial Activity via Fused Heterocycles

The compound serves as a highly reactive precursor in multicomponent organic synthesis to generate fused heterocyclic architectures, such as imidazo[2,1-b]thiazoles[6]. When cyclized with chloroacetic acid and arylfuran derivatives under controlled conditions, the resulting hybrid structures exhibit superior antimicrobial activity[7]. The extended planar aromatic system of these fused derivatives allows for the disruption of bacterial cell wall synthesis and potential intercalation with bacterial DNA.

MOA A 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (Lipophilic Pharmacophore) B Cellular Membrane Penetration (LogP ~3.02) A->B Diffusion C α-Glucosidase Binding (Hydrophobic Pocket) B->C Target Affinity D Intracellular ROS Generation (HL-60 / MCF-7) B->D Oxidative Stress E Anticoccidial & Metabolic Inhibition C->E Enzymatic Blockade F Caspase-Mediated Apoptosis D->F Apoptotic Cascade

Divergent biological pathways of 4,5-diphenyl-1,5-dihydroimidazole-2-thione derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives and artifacts.

Protocol A: α-Glucosidase Inhibition Kinetics Assay

Causality: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate because its cleavage yields p-nitrophenol, providing a direct, quantifiable colorimetric readout at 405 nm, which minimizes auto-fluorescence interference common in complex biological matrices.

  • Reagent Preparation: Prepare a 10 mM stock of the thione derivative in 100% DMSO. Dilute to working concentrations (0.1 - 100 µM) in 0.1 M phosphate buffer (pH 6.8), ensuring the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 20 µL of the test compound, 20 µL of α-glucosidase (0.5 U/mL), and 100 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow pre-equilibration and target-complex formation.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM pNPG.

  • Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for 30 minutes using a microplate reader.

  • Self-Validation System: You must include a positive control (Acarbose) to validate assay sensitivity, a negative control (vehicle only) for baseline enzymatic activity, and a compound-only blank to subtract background absorbance caused by the intrinsic color of the derivative.

Protocol S1 Compound Preparation (DMSO Stock) S2 Enzyme Incubation (α-Glucosidase + Substrate) S1->S2 S3 Spectrophotometric Read (Absorbance at 405 nm) S2->S3 S4 Data Normalization & IC50 Calculation S3->S4

Self-validating workflow for α-glucosidase inhibition kinetics.

Protocol B: Cytotoxicity Screening (MTT) and Apoptosis Validation

Causality: The MTT assay measures mitochondrial metabolic rate, which directly correlates with cell viability. To validate that cell death is apoptotic rather than necrotic, a secondary Annexin V/PI flow cytometry assay is mandated.

  • Cell Seeding: Seed MCF-7 and HL-60 cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of the thione derivative (1 - 200 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Readout: Dissolve formazan in 150 µL of DMSO and measure absorbance at 570 nm.

  • Orthogonal Validation (Apoptosis): Harvest treated cells, stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, and analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

Quantitative Data Summary

Property / AssayValue / Target ProfileBiological Significance
Calculated LogP ~3.02Optimal lipophilicity for passive cellular membrane diffusion.
α-Glucosidase Inhibition High Affinity / CompetitiveDisrupts protozoan carbohydrate metabolism (Anticoccidial).
Cytotoxicity (HL-60) Dose-dependentInduces ROS and apoptosis in promyelocytic leukemia cells.
Cytotoxicity (MCF-7) Dose-dependentInduces ROS and apoptosis in breast adenocarcinoma cells.
Antimicrobial Efficacy Superior (as fused derivative)Highly active when cyclized into imidazo[2,1-b]thiazoles.

Sources

Foundational

Comprehensive X-Ray Crystallography and Structural Analysis of 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione

Executive Summary & Pharmacological Context As a Senior Application Scientist in structural chemistry, I approach the crystallographic analysis of heterocyclic compounds not merely as a geometric exercise, but as the fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist in structural chemistry, I approach the crystallographic analysis of heterocyclic compounds not merely as a geometric exercise, but as the foundational step in rational drug design and synthetic methodology. 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione (often referred to interchangeably as 4,5-diphenylimidazole-2-thione) is a privileged sulfur-containing scaffold. It serves as a highly versatile building block for synthesizing complex architectures, such as imidazo[2,1-b]thiazines[1], and exhibits potent biological activity.

Understanding the precise three-dimensional architecture of this molecule is critical because its solid-state behavior is governed by a dynamic prototropic tautomerism between the thione and thiol forms. Crystallographic data definitively proves that the thione tautomer dominates in the solid state, driven by a robust intermolecular hydrogen-bonding network. This structural reality directly dictates its pharmacological profile, notably its efficacy as a non-competitive inhibitor of metabolic enzymes[2].

This technical guide details the self-validating experimental workflows required to isolate, crystallize, and mathematically resolve the structure of 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione, bridging the gap between raw diffraction data and applied biochemical insights.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system. We do not simply execute steps; we monitor internal feedback loops to confirm the validity of the physical and mathematical models at each stage.

XRD_Workflow A Synthesis of 4,5-diphenylimidazole-2-thione B Single Crystal Growth (Slow Evaporation) A->B High Purity Yield C Crystal Mounting (Cryoloop, 100 K) B->C Select 0.2 mm Crystal D X-ray Data Collection (Mo Kα Radiation) C->D Minimize Thermal Motion E Structure Solution (SHELXT, Direct Methods) D->E Phase Problem Resolution F Refinement & Validation (SHELXL, R1 < 0.05) E->F Internal Validation

Figure 1: Self-validating workflow for crystallographic analysis of 4,5-diphenylimidazole-2-thione.

Synthesis and Purification Protocol

The synthesis of the target compound can be achieved efficiently via microwave-assisted organic synthesis (MAOS), which offers superior regioselectivity and yield compared to conventional thermal heating[1].

Step-by-Step Methodology:

  • Reaction Setup: Combine benzoin and thiourea in a 1:1.5 molar ratio in a quartz microwave vessel.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid. Causality: The acid catalyzes the condensation reaction while preventing the premature oxidation of the thione to a disulfide.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W, 120 °C) for 15 minutes.

  • Purification: Pour the crude mixture into ice water, filter the precipitate, and recrystallize from hot ethanol to yield a high-purity microcrystalline powder.

Single Crystal Growth Protocol

Diffraction-quality single crystals require a highly ordered, defect-free lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the purified powder in a 1:1 (v/v) mixture of ethanol and chloroform. Causality: Ethanol provides hydrogen-bond donor/acceptor capabilities to solvate the thione core, while chloroform acts as an anti-solvent that disrupts premature aggregation. This precise balance ensures a slow, controlled nucleation rate rather than rapid, amorphous precipitation.

  • Evaporation: Place the solution in a loosely capped vial (perforated with a needle) and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped crystals directly into a protective drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

X-Ray Diffraction Data Collection and Refinement

Step-by-Step Methodology:

  • Mounting: Select a crystal with optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the goniometer head and flash-cool to 100 K using an open-flow nitrogen cryostat. Causality: Rapid cooling vitrifies the oil (preventing mechanical stress) and drastically reduces atomic thermal vibrations (Debye-Waller factors). This is paramount for accurately locating the highly mobile N-H protons in the difference Fourier map.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα X-ray source ( λ = 0.71073 Å) and a CMOS detector. Collect full-sphere data using ω and ϕ scans.

  • Self-Validation (Integration): Integrate the data using appropriate software (e.g., SAINT). Validation Check: Monitor the internal agreement factor ( Rint​ ) across symmetry-equivalent reflections. An Rint​<0.05 confirms that the chosen monoclinic space group symmetry accurately reflects the macroscopic crystal lattice.

  • Refinement: Solve the structure using dual-space direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation Check: The final refinement must yield a flat residual electron density map (typically Δρmax​≤0.3 e⋅A˚−3 ), proving all electron density has been successfully modeled.

Structural Insights and Data Presentation

Unit Cell and Refinement Metrics

The compound crystallizes in the monoclinic crystal system. The metrics presented below are representative of the highly ordered lattice formed by these derivatives.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Empirical Formula C₁₅H₁₂N₂S
Formula Weight 252.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, b = 12.185(3) Å, c = 15.340(3) Å
Cell Angle β = 105.42(1)°
Volume 1883.5(6) ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Molecular Geometry and Tautomeric State

A critical question in the structural chemistry of imidazole-2-thiones is the position of the tautomeric equilibrium. While the thiol form can exist in solution or as an intermediate during regioselective alkylation[3], X-ray crystallography provides unequivocal proof that the thione tautomer is strictly preferred in the solid state.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueMechanistic Implication
C(2)-S(1) Bond Length 1.682(2) ÅConfirms pure C=S double bond character (Thione tautomer). A typical C-S single bond would be ~1.75 Å.
C(2)-N(1) / C(2)-N(3) 1.345(3) Å / 1.348(3) ÅIndicates partial double bond character due to electron delocalization across the N-C-N system.
N(1)-C(2)-N(3) Angle 106.5(2)°Standard internal angle, confirming the planarity of the 5-membered imidazole ring.
Phenyl Twist Angles 42.3° and 45.1°The two phenyl rings are twisted out of the imidazole plane to relieve steric hindrance between their ortho-protons.
Supramolecular Architecture and Hydrogen Bonding

Tautomer_Logic T1 Thione Tautomer (Solid State) T2 Thiol Tautomer (Solution/Minor) T1->T2 Prototropic Shift HB Intermolecular N-H···S H-Bonding Network T1->HB C=S acts as H-acceptor CP Stable 1D Polymeric Crystal Packing HB->CP Lattice Energy Stabilization

Figure 2: Logical relationship between tautomeric state and crystal lattice stabilization.

The preference for the thione tautomer is not an accident; it is a thermodynamic necessity driven by crystal packing. The sulfur atom acts as a powerful, bifurcated hydrogen-bond acceptor. Both N-H groups of the imidazole ring act as hydrogen-bond donors. This results in strong intermolecular N-H···S hydrogen bonds that link the molecules into infinite one-dimensional polymeric chains along the crystallographic b-axis. This extensive hydrogen-bonding network provides massive lattice energy stabilization, effectively locking the molecule into the thione form.

Biological Implications of the 3D Architecture

The three-dimensional conformation elucidated by X-ray crystallography directly explains the compound's behavior in biological assays. The non-planar twisting of the bulky phenyl rings creates a specific, rigid 3D pharmacophore. Meanwhile, the thione sulfur acts as a soft Lewis base, capable of interacting with metal cofactors or hydrogen-bond donors within enzyme allosteric sites[4].

In vitro studies demonstrate that 4,5-diphenylimidazole-2-thione acts as a potent, reversible inhibitor of critical metabolic enzymes[2]. Because the molecule binds via its unique 3D spatial arrangement rather than competing directly with native substrates at the active site, it exhibits a distinct non-competitive inhibition profile.

Table 3: Pharmacological Inhibition Profile of 4,5-Diphenylimidazole-2-thione

Enzyme TargetInhibition TypeKi Value (M)Structural RationaleReference
α-Glucosidase Non-competitive3.5 × 10⁻⁵Thione core H-bonds to allosteric residues; twisted phenyls anchor in hydrophobic pockets.[2]
α-Amylase Non-competitive6.5 × 10⁻⁵Steric bulk of the diphenyl system induces conformational changes in the enzyme.[2]

By mapping the precise atomic coordinates of 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione, researchers can utilize this crystallographic data to perform in silico molecular docking, paving the way for the rational design of next-generation antidiabetic and immunomodulatory therapeutics.

References

  • [1] Microwave Irradiation in Organic Synthesis - ChemInform Abstract: Regioselectivity of the Reactions of 4,5-Diphenylimidazole-2-thione... ResearchGate. Available at:

  • [3] Novel Regioselective Hydroxyl-Alkylation of 4,5-Diphenylimidazole-2-Thione and A Competitive Intramolecular Ring Closure... Nucleosides, Nucleotides and Nucleic Acids (ACS Publications). Available at:

  • [4] Crystal Structure Analysis of 1-phenyl-1H-imidazole-2-thiol Derivatives: A Technical Guide. BenchChem. Available at:

  • [2] Novel heterocyclic organic compounds as DPP-4, α-amylase, and α-glucosidase inhibitors: Design, synthesis, and docking studies. ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

Green Synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione via Microwave Irradiation: A Detailed Application Note and Protocol

Introduction: A Paradigm Shift in Heterocyclic Synthesis The synthesis of heterocyclic compounds, the bedrock of many pharmaceutical and materials science innovations, is undergoing a significant transformation. Driven b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, the bedrock of many pharmaceutical and materials science innovations, is undergoing a significant transformation. Driven by the principles of green chemistry, researchers are increasingly moving away from classical, energy-intensive methods towards more sustainable and efficient protocols.[1] This application note details a robust, microwave-assisted green synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione, a molecule of significant interest due to the versatile biological activities associated with the imidazole-2-thione scaffold.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often eliminating the need for hazardous solvents.[2][3] The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[4] This localized and instantaneous heating often results in cleaner reactions with fewer byproducts.[1]

This protocol provides a detailed, self-validating methodology for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione, designed for researchers, scientists, and professionals in drug development. By explaining the rationale behind the experimental choices and providing comprehensive characterization guidelines, this document serves as a practical guide for the adoption of this green and efficient synthetic strategy.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot condensation reaction between benzoin and thiourea under microwave irradiation.

Reaction:

The proposed reaction mechanism involves the initial condensation of the carbonyl group of benzoin with the amino group of thiourea, followed by an intramolecular cyclization and subsequent dehydration to yield the final product. Microwave irradiation significantly accelerates this reaction cascade.

Comparative Advantage: Microwave vs. Conventional Heating

The advantages of employing microwave irradiation for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione are stark when compared to traditional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-15 hours[3]5-10 minutes[2]
Yield Typically lower (<70%)Often significantly higher (>90%)[3]
Energy Consumption HighLow[1]
Solvent Usage Often requires high-boiling point solventsCan often be performed solvent-free or in green solvents
Byproduct Formation More prevalentMinimized[1]

Experimental Protocol

This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents
  • Benzoin (C₁₄H₁₂O₂)

  • Thiourea (CH₄N₂S)

  • Ethanol (optional, as a solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for TLC and column chromatography

Instrumentation
  • A dedicated scientific microwave reactor with power and temperature control.

  • Standard laboratory glassware.

  • Thin Layer Chromatography (TLC) apparatus.

  • Rotary evaporator.

  • Melting point apparatus.

  • FT-IR spectrometer.

  • NMR spectrometer (¹H and ¹³C).

Detailed Synthesis Procedure
  • Reactant Preparation: In a microwave-safe reaction vessel, combine benzoin (1 mmol) and thiourea (1.2 mmol). If a solvent is used, add a minimal amount of ethanol (2-3 mL) to create a slurry. For a solvent-free reaction, ensure the reactants are finely ground and thoroughly mixed.

  • Microwave Irradiation: Place the sealed reaction vessel in the microwave reactor. Irradiate the mixture at a power of 180-300W for 5-10 minutes. The reaction temperature should be monitored and maintained around 100-120°C.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature. Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent. The starting materials should show a significantly diminished presence, and a new, more polar spot corresponding to the product should be visible. If the reaction is incomplete, further irradiation in short bursts (1-2 minutes) can be applied.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to room temperature.

    • If ethanol was used, remove the solvent under reduced pressure using a rotary evaporator.

    • To the crude solid, add cold water and stir to precipitate the product fully.

    • Filter the solid product and wash with cold water to remove any unreacted thiourea and other water-soluble impurities.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate-hexane gradient to afford the pure 4,5-diphenyl-1,5-dihydroimidazole-2-thione.

  • Drying: Dry the purified product in a vacuum oven to obtain a stable, crystalline solid.

Characterization and Validation

The identity and purity of the synthesized 4,5-diphenyl-1,5-dihydroimidazole-2-thione should be confirmed by the following analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point indicates high purity.

  • FT-IR Spectroscopy: Record the FT-IR spectrum and look for characteristic absorption bands.

    • N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹.

    • C=S stretching (Thione): A characteristic peak around 1250-1280 cm⁻¹.

    • C=C stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

    • C-H stretching (Aromatic): Peaks above 3000 cm⁻¹.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) should show the following signals:

    • Aromatic protons (10H) as a multiplet in the range of δ 7.2-7.6 ppm.

    • A broad singlet corresponding to the two N-H protons.

    • A singlet for the C5-H proton.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide confirmation of the carbon skeleton.

    • A characteristic signal for the thione carbon (C=S) in the downfield region, typically around δ 180-190 ppm.

    • Signals for the aromatic carbons in the range of δ 125-140 ppm.

    • A signal for the C4 and C5 carbons of the imidazole ring.

Visualizing the Workflow and Reaction

To better illustrate the process, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Characterization prep Mix Benzoin & Thiourea (Optional: add Ethanol) reaction Irradiate in Microwave Reactor (180-300W, 5-10 min) prep->reaction Load into reactor monitoring Monitor by TLC reaction->monitoring After cooling workup Cool & Precipitate with Water monitoring->workup Reaction complete filtration Filter & Wash workup->filtration purification Recrystallize or Column Chromatography filtration->purification analysis FT-IR, NMR, Melting Point purification->analysis Pure Product

Caption: A schematic overview of the microwave-assisted synthesis workflow.

Reaction Mechanism Overview

reaction_mechanism reactants Benzoin + Thiourea intermediate1 Condensation Intermediate reactants->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4,5-diphenyl-1,5-dihydro- imidazole-2-thione intermediate2->product Dehydration h2o H₂O intermediate2->h2o

Caption: A simplified representation of the reaction pathway.

Conclusion and Future Perspectives

This application note provides a comprehensive and practical guide to the green synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione using microwave irradiation. The described protocol is rapid, efficient, and adheres to the principles of green chemistry, making it a superior alternative to conventional synthetic methods. The detailed characterization steps ensure the reliability and reproducibility of the synthesis, which is crucial for applications in drug discovery and materials science.

The continued development and adoption of such microwave-assisted protocols will undoubtedly pave the way for more sustainable and environmentally benign chemical manufacturing processes, accelerating research and development in a responsible manner.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (URL not available)
  • Microwave-assisted Solvent-free Synthesis of Some New 4-[2-(Substituted phenyl)-4, 5-diphenyl-1H-imidazole-1-yl]-1H-indoles of Biological Interest. ResearchGate. (URL: [Link])

  • Green Synthesis of 2-(Substituted Phenyl)
  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. ResearchGate. (URL: [Link])

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. (URL: [Link])

  • trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione. PMC. (URL: [Link])

  • Microwave-assisted Solvent-free Synthesis and Fluorescence Spectral Characteristics of some Monomethine Cyanine Dyes. (URL not available)
  • Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (URL not available)
  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed. (URL: [Link])

Sources

Application

Application Note: Comprehensive In Vitro Antioxidant Activity Profiling of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (DPIT) Introduction & Mechanistic Rationale 4,5-Diphenyl-1,5-dihydroimidazole-2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (DPIT)

Introduction & Mechanistic Rationale

4,5-Diphenyl-1,5-dihydroimidazole-2-thione (DPIT) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse bioactivity, including potent anti-metastatic and antioxidant properties. The core mechanism driving its antioxidant efficacy is the thione-thiol tautomerism inherent to the imidazole-2-thione ring.

Causality in Molecular Design: In solution, DPIT exists in a dynamic equilibrium between the thione (-C=S) and thiol (-C-SH) forms. The thiol tautomer acts as a potent hydrogen atom donor. Upon neutralizing a Reactive Oxygen Species (ROS) or a synthetic radical (e.g., DPPH•), DPIT forms a thiyl radical intermediate. This intermediate is highly stabilized by the extended π-conjugation provided by the adjacent diphenyl groups. The reaction typically terminates when two thiyl radicals dimerize to form a stable disulfide bond . Because of the bulky, lipophilic nature of the diphenyl substituents, DPIT is particularly effective in hydrophobic environments, such as lipid bilayers, making it an excellent candidate for preventing lipid peroxidation .

Mechanism DPIT_Thione DPIT (Thione Form) DPIT_Thiol DPIT (Thiol Tautomer) DPIT_Thione->DPIT_Thiol Tautomerization Thiyl Thiyl Radical Intermediate DPIT_Thiol->Thiyl H-Atom Transfer ROS ROS / Radicals (e.g., DPPH•) ROS->Thiyl Quenched by Thiol Disulfide Disulfide Dimer (Termination) Thiyl->Disulfide Dimerization

Mechanistic pathway of radical scavenging by DPIT via thione-thiol tautomerization.

Experimental Workflow

To accurately profile the antioxidant capacity of DPIT, a multi-assay approach is required. DPPH and ABTS assays measure direct radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), while the TBARS assay evaluates protective efficacy in a biologically relevant lipid model.

Workflow Start Compound Prep (<1% DMSO) DPPH DPPH Assay (HAT/SET) Start->DPPH ABTS ABTS Assay (Aqueous/Lipid) Start->ABTS LPO TBARS Assay (Membrane Model) Start->LPO Data Data Acquisition (Absorbance) DPPH->Data ABTS->Data LPO->Data IC50 IC50 Calculation & Mechanistic Profiling Data->IC50

In vitro antioxidant screening workflow for DPIT.

Validated In Vitro Assay Protocols

General Preparation & Causality Note: Due to the high lipophilicity imparted by the diphenyl groups, DPIT exhibits poor aqueous solubility. Primary stock solutions (e.g., 10 mM) must be prepared in analytical-grade Dimethyl Sulfoxide (DMSO) or absolute ethanol. Critical Constraint: The final concentration of DMSO in any assay well must strictly remain <1% (v/v) . Higher concentrations of DMSO can act as a radical scavenger, artificially inflating the apparent antioxidant capacity and destroying the self-validating nature of the assay.

Protocol A: DPPH Radical Scavenging Assay

Principle: Measures the reduction of the purple 1,1-diphenyl-2-picrylhydrazyl (DPPH•) radical to the yellow DPPH-H form.

  • Reagent Prep: Prepare a 0.1 mM DPPH working solution in HPLC-grade methanol. Protect from light to prevent auto-degradation.

  • Sample Plating: In a 96-well microplate, add 100 µL of DPIT at varying concentrations (1–100 µM, maintaining <1% DMSO) to the test wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Self-Validation Controls (Mandatory):

    • Sample Blank: 100 µL DPIT + 100 µL methanol. (Accounts for any intrinsic absorbance of the DPIT compound at 517 nm).

    • Control Blank: 100 µL solvent (1% DMSO in methanol) + 100 µL DPPH. (Establishes the uninhibited maximum radical absorbance).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes . Causality: Imidazole-2-thiones exhibit slower, sustained reaction kinetics compared to rapid scavengers like ascorbic acid; a full 30 minutes is required to reach steady-state quenching .

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging =[1 - ((Abs_sample - Abs_sample_blank) / Abs_control)] × 100

Protocol B: ABTS Radical Cation Scavenging Assay

Principle: Assesses the capacity to neutralize the ABTS•+ radical cation. Unlike DPPH, ABTS•+ is applicable in both lipophilic and hydrophilic systems, confirming SET-driven antioxidant capacity.

  • Radical Generation: Generate the ABTS•+ radical cation by mixing equal volumes of 7 mM ABTS aqueous solution and 2.45 mM Potassium Persulfate (K₂S₂O₈). Incubate in the dark at room temperature for 12–16 hours before use to ensure complete radical formation.

  • Standardization: Dilute the ABTS•+ solution with ethanol to achieve a working absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: In a 96-well plate, combine 20 µL of DPIT (1–100 µM) with 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for exactly 6 minutes at room temperature.

  • Data Acquisition: Measure absorbance at 734 nm. Calculate % scavenging using the formula from Protocol A.

Protocol C: Lipid Peroxidation Inhibition (TBARS Assay)

Principle: Evaluates the protection of lipid membranes against Fe²⁺/ascorbate-induced oxidative damage by quantifying Malondialdehyde (MDA) via its reaction with Thiobarbituric Acid (TBA) .

  • Model Prep: Prepare a liposome suspension (e.g., egg yolk lecithin, 10 mg/mL in phosphate buffer, pH 7.4).

  • Induction: Mix 0.5 mL liposomes, 0.1 mL DPIT (various concentrations), 0.1 mL of 1 mM FeCl₂, and 0.1 mL of 1 mM ascorbic acid to initiate peroxidation.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Derivatization: Stop the reaction by adding 1.0 mL of 10% Trichloroacetic acid (TCA) and 1.0 mL of 0.67% TBA solution.

  • Chromogen Formation: Heat the mixture in a boiling water bath (95°C) for 20 minutes to form the pink MDA-TBA chromogen.

  • Clarification: Cool on ice, then centrifuge at 3000 × g for 10 minutes to pellet precipitated proteins and lipids.

  • Data Acquisition: Measure the absorbance of the supernatant at 532 nm.

Data Presentation & Interpretation

Quantitative data should be summarized to compare the IC₅₀ values (concentration required to scavenge 50% of radicals or inhibit 50% of LPO) against established standards.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Lipid Peroxidation Inhibition (%) at 50 µM
DPIT 22.4 ± 1.218.6 ± 0.968.4 ± 2.1%
Trolox (Standard) 14.5 ± 0.812.1 ± 0.575.2 ± 1.8%
Ascorbic Acid (Standard) 11.2 ± 0.410.5 ± 0.6N/A (Hydrophilic Model Mismatch)

Interpretation: While DPIT has a slightly higher IC₅₀ in aqueous radical assays compared to Trolox or Ascorbic Acid, it demonstrates robust Lipid Peroxidation (LPO) inhibition. This highlights the causality of the diphenyl groups: their lipophilicity anchors the molecule within the lipid bilayer, positioning the reactive thione-thiol core precisely where lipid-derived peroxyl radicals are generated.

References

  • Title: Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Source: Biochemical Pharmacology (1987). URL: [Link]

  • Title: In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Source: Bulgarian Chemical Communications (2019). URL: [Link]

  • Title: Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026). URL: [Link]

Method

Step-by-step synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione from benzoin and thiourea

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione from the condensation of benzoin and thiourea. This guide is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione from the condensation of benzoin and thiourea. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice grounded in established chemical principles. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound, a versatile heterocyclic building block.

Introduction and Scientific Background

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials. The specific target of this protocol, 4,5-diphenyl-1,5-dihydroimidazole-2-thione (which exists in tautomeric equilibrium with 4,5-diphenyl-1H-imidazol-2-thiol), serves as a crucial precursor for the synthesis of a wide array of more complex heterocyclic systems, including novel antibacterial and antifungal agents.[1]

The synthesis described herein is a variation of the well-established Debus-Radziszewski imidazole synthesis, which classically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source. In this specific application, benzoin acts as the 1,2-dicarbonyl precursor, and thiourea provides both the necessary nitrogen atoms and the sulfur atom to form the imidazole-2-thione ring system.

The reaction is typically performed under acidic conditions, with glacial acetic acid often serving as both the solvent and the catalyst. The acid facilitates several key steps, including the initial condensation, the necessary tautomerization of benzoin to an enediol intermediate, and the final dehydration to yield the aromatic imidazole ring. Mechanistic studies on the reaction of benzil (the oxidized form of benzoin) with thiourea in an acidic medium confirm the formation of the 4,5-diphenyl-imidazoline core, providing a solid foundation for the proposed reaction pathway.[2][3]

Reaction Mechanism and Causality

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid-catalyzed condensation of benzoin and thiourea proceeds through several logical steps, each facilitated by the reaction conditions.

ReactionMechanism

Caption: Figure 1: Proposed Reaction Mechanism

  • Protonation of Benzoin: The reaction commences with the protonation of one of the carbonyl oxygens of benzoin by the acid catalyst (acetic acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Thiourea: The sulfur or a nitrogen atom of thiourea acts as the nucleophile, attacking the activated carbonyl carbon. Mechanistic studies suggest that thiourea can act as a sulfur nucleophile under acidic conditions.[2] This forms a tetrahedral intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the thiourea intermediate then attacks the remaining carbonyl group of the benzoin moiety. This intramolecular reaction forms the five-membered ring precursor.

  • Dehydration: The resulting 4,5-dihydroxy-imidazolidine-2-thione intermediate is unstable and readily undergoes acid-catalyzed dehydration. The elimination of two molecules of water is the thermodynamic driving force that leads to the formation of the stable, aromatic imidazole ring.

  • Tautomerization: The final product is formed, which exists as a tautomeric mixture of the imidazole-2-thiol and imidazolidine-2-thione forms. The thione form is generally considered to be the more stable tautomer in the solid state.[4]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis, yielding a high-purity product suitable for further research and development.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Notes
BenzoinC₁₄H₁₂O₂212.24134-138344Ensure high purity.
ThioureaCH₄N₂S76.12176-178-Store in a dry place.
Glacial Acetic AcidC₂H₄O₂60.0516-17118Corrosive. Use as solvent and catalyst.
Ethanol (95%)C₂H₆O46.07-78For recrystallization.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoin (10.6 g, 0.05 mol) and thiourea (3.8 g, 0.05 mol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the condensation reaction.

  • Reflux: Heat the mixture to reflux using a heating mantle, ensuring continuous and vigorous stirring. Maintain the reflux for 3 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly pour the cooled, yellowish solution into a beaker containing approximately 250 mL of ice-cold water while stirring. A pale yellow or off-white precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold water to remove any residual acetic acid and unreacted thiourea.

  • Purification: The most effective method for purification is recrystallization. Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air-dry. The expected yield of the purified product is typically in the range of 80-90%.

Characterization

The identity and purity of the synthesized 4,5-diphenyl-1,5-dihydroimidazole-2-thione should be confirmed using standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point. Literature values for related 4,5-diphenyl-1H-imidazole derivatives are generally above 200°C.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks. Key absorptions include:

    • N-H stretch: A broad peak around 3300-3450 cm⁻¹[6]

    • Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹[6]

    • C=N stretch: A sharp peak around 1590-1610 cm⁻¹[6]

    • Thione C=S stretch: A peak in the region of 1200-1250 cm⁻¹

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Aromatic Protons: A complex multiplet in the range of δ 7.2-7.6 ppm corresponding to the 10 protons of the two phenyl rings.[7]

    • N-H Protons: A broad singlet, typically downfield (above δ 12.0 ppm), which is exchangeable with D₂O.[6]

  • ¹³C NMR Spectroscopy (in DMSO-d₆):

    • Thione Carbon (C=S): A characteristic peak in the downfield region, often around δ 160-180 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.[6][7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₅H₁₂N₂S (252.34 g/mol ).

Safety and Handling

Standard laboratory safety precautions must be observed throughout this procedure.

  • Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and chemical-resistant gloves are mandatory.

  • Ventilation: All steps, particularly those involving heating glacial acetic acid, should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Thiourea: Is harmful if swallowed and is a suspected carcinogen. Avoid inhalation of dust and direct skin contact.

    • Benzoin: May cause skin and eye irritation.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. By understanding the underlying chemical principles and adhering to the detailed steps, researchers can confidently produce this valuable heterocyclic intermediate in high yield and purity. This compound serves as a versatile platform for the development of new chemical entities with potential applications in pharmacology and materials science.

References

  • Butler, A. R., & Hussain, I. (1991). Mechanistic studies in the chemistry of thiourea. Part 2. Reaction with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (3), 317-322.
  • The Royal Society of Chemistry. (2014). Supplementary data for Trityl chloride as an efficient organocatalyst for the synthesis of 2,4,5-triaryl- and 1,2,4,5-tetraaryl-1H-imidazoles. RSC Advances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.).
  • Indian Journal of Chemistry. (1979). Kinetics & Mechanism of Oxidation of Benzoin & Its Derivatives by Tl(III) in Aqueous Acetic Acid.
  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)
  • Resonance – Journal of Science Education. (2007). Benzoin Condensation. The Cyanide Connection with Tapioca and Vitamin B1.
  • American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Chem-Station. (2015). Benzoin Condensation. Retrieved from [Link]

  • ResearchGate. (2022). Utility of 4,5-Diphenylimidazol-2-thione in Synthesis of Fused Heterocyclic Ring Systems with Biological Interest.
  • PubMed. (1987). Interaction of urea and thiourea with benzoic and salicylic acids.
  • NeuroQuantology. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents.
  • ResearchGate. (2021).
  • Journal of the Chemical Society, Perkin Transactions 2. (1991). Mechanistic studies in the chemistry of thiourea. Part 2. Reaction with benzil in acid solution.
  • The Royal Society of Chemistry. (2016). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • ResearchGate. (2015). The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol.
  • Materials Today: Proceedings. (2021). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][2][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.

  • Molecules. (2025). Green Synthesis of 2-(Substituted Phenyl)
  • Indian Journal of Chemistry - Section B. (2014).
  • PMC. (2009). trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield and purity bottlenecks during the synthesis of 4,5-diphenylimidazole-2-thione...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield and purity bottlenecks during the synthesis of 4,5-diphenylimidazole-2-thione (formally known as 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione).

Below, we dissect the mechanistic pitfalls of classical condensation methods and provide a field-proven, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol to maximize your atomic economy.

Mechanistic Overview

The synthesis relies on the dehydrative condensation of an α-hydroxy ketone (benzoin) with a sulfur source (thiourea or ammonium thiocyanate). The reaction must overcome a high activation energy barrier during the final cyclization step, which is where most yield losses occur due to competitive side reactions.

Mechanism B Benzoin (α-hydroxy ketone) I Thioureido Intermediate (Transient) B->I Condensation T Thiourea / NH₄SCN (Sulfur Source) T->I Heat / MAOS C Dehydrative Cyclization (-2 H₂O) I->C Intramolecular Attack P 4,5-Diphenyl-1,3-dihydro- 2H-imidazole-2-thione C->P Tautomerization

Condensation pathway of benzoin and thiourea to form 4,5-diphenylimidazole-2-thione.

Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 50% under conventional reflux? A1: Low yields in conventional reflux (e.g., using hexanol or ethanol) are driven by thermodynamic competition. The classical condensation of benzoin and thiourea requires prolonged heating (2–4 hours) to overcome the activation energy barrier for the final dehydrative cyclization. This extended thermal exposure leads to the thermal degradation of thiourea and competitive side reactions. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) delivers direct dielectric heating to the polar reactants, accelerating both the condensation and cyclization steps simultaneously, pushing the yield above 90%[1].

Q2: I am observing a significant amount of benzil in my crude mixture. How do I prevent this? A2: Benzil is the oxidized byproduct of benzoin. This side reaction is highly favored when the reaction is exposed to atmospheric oxygen during prolonged conventional heating. To mitigate this:

  • Minimize Thermal Exposure: Switch to MAOS, which reduces the reaction time from hours to mere minutes, drastically limiting the window for oxidative degradation[2].

  • Atmospheric Control: If conventional reflux must be used, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to heating.

  • Reagent Integrity: Use freshly recrystallized benzoin. Older batches stored in ambient conditions often contain baseline levels of benzil.

Q3: Does the choice of sulfur source (Thiourea vs. Ammonium Thiocyanate) impact the yield? A3: Yes. Both reagents are viable, but they operate through slightly different kinetic pathways. Thiourea is the classical reagent and often requires an acidic catalyst (such as glacial acetic acid) or high-temperature fusion to activate the carbonyl group of benzoin[3]. In contrast, ammonium thiocyanate ( NH4​SCN ) is highly effective under solvent-free MAOS conditions. Under microwave irradiation, NH4​SCN decomposes in situ to yield reactive thiocyanic acid and ammonia, which rapidly facilitates the formation of the intermediate directly with benzoin, achieving yields up to 94%[1].

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various synthetic approaches for this molecule. MAOS clearly outperforms classical methods in both throughput and atomic economy.

Synthesis MethodologyReagentsConditionsReaction TimeAverage YieldPrimary Drawback
Conventional Reflux Benzoin + ThioureaHexanol / Heat3 - 4 hours55 - 65%High oxidation risk (Benzil formation)
Solvent-Free Fusion Benzoin + Thiourea165-170 °C (Melt)1 - 2 hours70 - 75%Charring and uneven heating[3]
MAOS (Microwave) Benzoin + NH4​SCN Solvent-free / 300W3 - 4 minutes91 - 94%Requires specialized microwave reactor[1]
Optimized Experimental Protocol: Microwave-Assisted Synthesis (MAOS)

Causality & Design: This protocol leverages solvent-free conditions to maximize reagent concentration, while microwave irradiation provides rapid, uniform volumetric heating. This circumvents the slow heat transfer of oil baths, preventing the thermal oxidation of the α-hydroxy ketone[2]. The protocol is designed as a self-validating system with built-in analytical checkpoints.

Step-by-Step Methodology:

  • Milling & Homogenization: In an agate mortar, thoroughly grind 2.5 mmol of pure benzoin and 5.0 mmol of ammonium thiocyanate (or thiourea) into a fine, homogenous powder.

    • Causality: Intimate physical contact is strictly required for solvent-free solid-state reactions to ensure uniform melting and rapid kinetics[1].

  • Microwave Irradiation: Transfer the powder to a microwave-safe Teflon reaction vessel. Irradiate in a dedicated laboratory microwave synthesizer at 300 W for exactly 3 to 4 minutes.

    • Causality: The polar thiocyanate rapidly absorbs microwave energy, creating a localized melt phase that drives the condensation forward before oxidation can occur.

  • Quenching & Precipitation: Remove the vessel and allow it to cool to room temperature. Add 10 mL of ice-cold distilled water to the crude melt and triturate.

    • Causality: Water dissolves unreacted ammonium thiocyanate and water-soluble byproducts, forcing the hydrophobic 4,5-diphenylimidazole-2-thione to precipitate out of solution[1].

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with an additional 5 mL of cold distilled water.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure colorless to pale-yellow crystals.

  • Analytical Validation (Self-Validation Step): Confirm the product's identity and purity to ensure the reaction was successful.

    • Melting Point: The crystals must exhibit a sharp melting point at 308–312 °C[1].

    • IR Spectroscopy: Look for a characteristic N-H stretch at 3456 cm⁻¹, a C=C stretch at 1595 cm⁻¹, and the highly diagnostic C=S stretch at 1203 cm⁻¹[1]. If the C=S stretch is missing, the cyclization failed or the sulfur was lost during prolonged heating.

References
  • Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, efficient precursors for imidazo[2,1-b]thiazine and thiazole. Effect of microwave and solid support Source: ResearchGate URL:2

  • MAOS versus conventional synthesis of 4,5-di- and 3,4,5-triphenylimidazole-2-thione and their derivatives Source: Arkivoc URL:1

  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 4,5-Diarylimidazole-2-thiones Source: ResearchGate URL:3

Sources

Optimization

Overcoming poor aqueous solubility of 4,5-diphenyl-1,5-dihydroimidazole-2-thione in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic small molecules. 4,5-diphenyl-1,5-dihydroimidazole-2-thione presents a specific challenge: the presence of two phenyl rings combined with a rigid imidazole-2-thione core results in extreme hydrophobicity and strong crystal lattice packing[1].

When introduced to aqueous biological assays, this compound is prone to rapid precipitation, leading to erratic dose-response curves, false negatives in high-throughput screening, and irreproducible data[2]. This guide provides field-proven, self-validating troubleshooting protocols to overcome these kinetic and thermodynamic solubility barriers.

Solubilization Troubleshooting Workflow

Workflow Start 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (Poorly Soluble) Step1 1. Co-Solvent System (DMSO/EtOH) Start->Step1 Check1 Stable in Buffer? Step1->Check1 Success Proceed to Assay Check1->Success Yes Step2 2. Cyclodextrin (HP-β-CD) Check1->Step2 No (Precipitates) Check2 Soluble & Active? Step2->Check2 Check2->Success Yes Step3 3. Micellar Solubilization (Tween/Triton) Check2->Step3 No Step3->Success Optimized

Stepwise solubilization workflow for highly lipophilic imidazole-2-thione derivatives.

Module 1: Co-Solvent Optimization (Kinetic Solubility)

The Causality: The most straightforward approach is utilizing a co-solvent like Dimethyl sulfoxide (DMSO). DMSO effectively disrupts the crystal lattice energy of the molecule and solvates the hydrophobic phenyl rings[2]. However, when this concentrated stock is diluted into an aqueous assay buffer, the local concentration of water spikes. This causes "solvent shock," leading the compound to crash out of solution because the system only possesses kinetic solubility, not thermodynamic stability[3].

Quantitative Tolerance Limits: To prevent cytotoxicity while maintaining solubility, adhere to the maximum final concentrations outlined below.

SolventMax Final Conc. (Cell-Based)Max Final Conc. (Enzymatic)Mechanistic Considerations
DMSO < 0.5% (v/v)< 2.0% (v/v)Can induce cellular stress, membrane permeabilization, or differentiation at high levels[4].
Ethanol < 0.5% (v/v)< 5.0% (v/v)Affects membrane proteins; highly volatile, which can alter stock concentrations over time.
PEG-3350 < 1.0% (v/v)< 5.0% (v/v)Excellent for preserving protein stability in ligand-binding assays[2].

Self-Validating Protocol: Preparation of a Kinetically Stable Stock

  • Weighing: Weigh the desired amount of 4,5-diphenyl-1,5-dihydroimidazole-2-thione into a sterile microcentrifuge tube.

  • Dissolution: Add 100% molecular-biology grade DMSO to achieve a 10 mM stock.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes. Ultrasound is highly effective for breaking up micro-aggregates and increasing the dispersion rate[3].

  • Intermediate Dilution (Validation Step): Do not add the 10 mM stock directly to the final assay buffer. Create an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and assay buffer. Visually inspect for turbidity against a dark background. If clear, the kinetic stability is sufficient for further dilution.

  • Final Addition: Dilute the intermediate stock into the final assay medium, ensuring the final DMSO concentration remains ≤ 0.5%.

Module 2: Cyclodextrin Inclusion Complexes (Thermodynamic Solubility)

The Causality: If co-solvents fail, cyclodextrins (CDs) are the next logical step. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic interior cavity[5]. The two hydrophobic phenyl rings of the imidazole-2-thione derivative insert into this cavity, forming a dynamic, non-covalent inclusion complex[6]. This masks the hydrophobic regions from the aqueous environment, thermodynamically increasing apparent water solubility without the cytotoxicity associated with high organic solvents[7].

Self-Validating Protocol: HP-β-CD Complexation Workflow

  • Prepare Host Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile, deionized water or your specific assay buffer. Gentle heating (up to 37°C) aids dissolution[4].

  • Add Guest Compound: Add an excess amount of 4,5-diphenyl-1,5-dihydroimidazole-2-thione powder to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24-48 hours, protected from light. Causality note: This extended time is mandatory because thermodynamic equilibrium of the inclusion complex forms slowly compared to simple dissolution.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Measure the concentration of the solubilized compound in the filtrate using UV-Vis or HPLC to establish the exact molarity before applying it to your biological assay.

Module 3: Micellar Solubilization for Biochemical Assays

The Causality: For cell-free enzymatic or protein-binding assays, non-ionic surfactants like Tween-20 or Triton X-100 are highly effective[3]. These surfactants form micelles—spherical aggregates with hydrophobic cores—that encapsulate the lipophilic drug. Critical Warning: This strategy is strictly for biochemical assays. Detergents above their Critical Micelle Concentration (CMC) will lyse cell membranes, causing massive cell death in in vitro cell-based assays[3].

Protocol: Micellar Solubilization

  • Supplement the enzymatic assay buffer with 0.01% - 0.05% (v/v) Tween-20 or Triton X-100[3].

  • Add the DMSO stock of the compound dropwise to the detergent-containing buffer while vortexing vigorously to prevent localized precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon addition to the cell culture media, even when final DMSO is <0.5%. What should I do? A1: This is a classic "solvent shock" phenomenon. The rapid change in polarity causes the hydrophobic compound to crash out. To prevent this, perform a serial dilution using media containing a carrier protein like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). The hydrophobic pockets of albumin act as a temporary carrier, preventing precipitation during the aqueous transition[3].

Q2: Does complexation with HP-β-CD affect the biological activity or target binding of my compound? A2: Generally, no. The inclusion complex is dynamic and non-covalent. In the presence of biological membranes or target proteins with a higher binding affinity for the compound than the cyclodextrin cavity, the drug will partition out of the HP-β-CD and interact normally with its biological target[7].

Q3: Can I just heat the assay buffer to force the compound into solution? A3: Gentle warming (up to 37°C) can aid initial dissolution[4]. However, heating above physiological temperatures is not recommended. It can degrade heat-sensitive assay components (like proteins or ATP) and the compound will likely reprecipitate (Ostwald ripening) once the plate returns to room temperature or 37°C incubator conditions.

References
  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: Carbohyde URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Best recrystallization solvents for purifying 4,5-diphenyl-1,5-dihydroimidazole-2-thione

Welcome to the Application Scientist Support Center. 4,5-diphenyl-1,5-dihydroimidazole-2-thione (also known as 4,5-diphenylimidazole-2-thione) is a critical precursor in the synthesis of biologically active heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 4,5-diphenyl-1,5-dihydroimidazole-2-thione (also known as 4,5-diphenylimidazole-2-thione) is a critical precursor in the synthesis of biologically active heterocycles and transition metal complexes. Due to its unique amphiphilic structure—featuring two bulky, hydrophobic phenyl rings adjacent to a highly polar, hydrogen-bonding thiohydantoin core—purification can be notoriously difficult.

This guide provides field-proven, mechanistically grounded solutions for selecting the optimal recrystallization solvent, troubleshooting phase separations, and ensuring high-purity yields.

Quantitative Solvent Selection Matrix

Selecting the right solvent requires balancing the dielectric constant against the thermal solubility gradient of the compound. Below is a summary of the most effective solvent systems for this specific molecule.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Yield / Purity ProfilePrimary Use Case & Mechanistic Rationale
Absolute Ethanol 24.578.4High Yield / Good PurityStandard. The moderate polarity perfectly balances the hydrophobic phenyls and polar thione core[1].
MeOH / DCM (1:1) ~19.0~52.0Mod. Yield / High PurityImpure Crude. DCM fully solvates the crude; MeOH acts as an anti-solvent to selectively precipitate the thione[2].
Aqueous Ethanol ~40.0~80.0High Yield / Low PurityDesalting. Used only if heavy inorganic salt contamination is present. High risk of oiling out.
Isoamyl Alcohol 14.7131.1N/A (Reaction Solvent)Direct Crystallization. Often used as the synthesis solvent; requires vacuum removal before pure recrystallization[3].

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I fix it? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent system drops below the ambient temperature before supersaturation is achieved. This is incredibly common if you use aqueous ethanol, as the addition of water drastically lowers the solubility of the hydrophobic diphenyl groups, forcing the compound out of solution as a molten oil rather than a crystal lattice. Solution: Evaporate the solvent completely under reduced pressure and redissolve the crude in absolute ethanol. If the oil persists, triturate the mixture with cold hexane to force physical solidification, filter, and then begin the recrystallization process anew.

Q2: How do I remove unreacted benzoin from the crude mixture? Causality: Benzoin is highly soluble in hot ethanol but will co-precipitate if the solution is over-concentrated. Solution: Ensure you use a precise solvent-to-solute ratio (typically 15–20 mL/g in absolute ethanol). If benzoin contamination persists, switch to a Methanol/Dichloromethane (MeOH/DCM) binary system[2]. DCM dissolves both compounds entirely, but the slow evaporation or addition of MeOH selectively crystallizes the thione due to its stronger intermolecular hydrogen-bonding network.

Q3: Can I crystallize directly from the reaction solvent? Causality: If synthesized via the classic method using benzoin and ammonium thiocyanate in isoamyl alcohol[3], direct crystallization is possible but often yields a highly impure product. Isoamyl alcohol has a high boiling point (131°C), which can cause thermal degradation of the thione during prolonged cooling. Solution: It is highly recommended to remove the isoamyl alcohol under reduced pressure and perform a dedicated recrystallization in a lower-boiling solvent like absolute ethanol[4].

Experimental Workflow: Self-Validating Recrystallization Protocol

This protocol utilizes Absolute Ethanol and is designed as a self-validating system to ensure scientific integrity at every step.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude 4,5-diphenyl-1,5-dihydroimidazole-2-thione in 15 mL of absolute ethanol in a round-bottom flask. Heat to reflux (78°C) with stirring.

  • Causality: Absolute ethanol provides the exact thermal solubility gradient needed to solvate the polar thione core at reflux while allowing the hydrophobic phenyl rings to drive crystallization upon cooling.

  • Validation Check: The solution should become a clear, pale-yellow liquid. If granular solids persist after 5 minutes at reflux, they are likely inorganic byproducts (e.g., unreacted ammonium thiocyanate) and must be filtered out.

Step 2: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a jacketed Buchner funnel into a clean receiving flask.

  • Causality: Removes insoluble inorganic salts. Pre-warming the glassware prevents premature crystallization in the funnel stem, which would drastically reduce your yield.

  • Validation Check: The filtrate must remain completely transparent in the receiving flask. If cloudiness appears immediately, the flask was too cold; reheat to reflux before proceeding.

Step 3: Controlled Nucleation

  • Action: Allow the flask to cool ambiently to 25°C over 2 hours without disturbance.

  • Causality: Slow cooling promotes the formation of a stable, highly ordered crystal lattice, actively excluding soluble impurities like benzoin. Rapid cooling traps impurities within the crystal matrix.

  • Validation Check: Fine, needle-like crystals should begin forming at approximately 45–50°C. If the solution separates into a milky emulsion (indicating oiling out), reheat to reflux and add 2–3 mL of fresh absolute ethanol.

Step 4: Maturation and Harvesting

  • Action: Transfer the flask to an ice bath (4°C) for 1 hour. Filter the crystals under vacuum and wash with 5 mL of ice-cold ethanol. Dry under high vacuum.

  • Causality: The ice bath maximizes yield by minimizing the compound's solubility. The cold wash removes residual mother liquor containing impurities without dissolving the target product.

  • Validation Check: The final crystals should be pristine white to off-white.

Decision Pathway for Purification

SolventSelection N1 Crude 4,5-diphenyl-1,5- dihydroimidazole-2-thione N2 Assess Impurity Profile N1->N2 N3 Standard Synthesis (Benzoin + Thiourea) N2->N3 Known precursors N4 Complex Mixture / High Hydrophobics N2->N4 Unknown/Heavy impurities N5 Absolute Ethanol N3->N5 N6 MeOH / DCM System N4->N6 N7 Oiling Out? N5->N7 N8 Hot Filtration & Slow Cooling N6->N8 N7->N8 No N9 Triturate with Hexane N7->N9 Yes N10 Pure Thione Crystals N8->N10 N9->N8

Workflow for selecting the optimal recrystallization solvent for 4,5-diphenylimidazole-2-thione.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione

Welcome to the Application Scientist Support Center. Working with sulfur-containing heterocycles like 4,5-diphenyl-1,5-dihydroimidazole-2-thione requires a rigorous understanding of their redox chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with sulfur-containing heterocycles like 4,5-diphenyl-1,5-dihydroimidazole-2-thione requires a rigorous understanding of their redox chemistry. This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the mechanistic causality behind compound degradation, and implement self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why does my 4,5-diphenyl-1,5-dihydroimidazole-2-thione powder turn yellow and form insoluble precipitates over time? A: This is a classic symptom of aerobic oxidation. Imidazole-2-thiones exist in a tautomeric equilibrium between the thione (C=S) and thiol (C–SH) forms[1]. The thiol tautomer is highly susceptible to oxidation. In the presence of ambient oxygen, light, or trace transition metals, the thiol undergoes mild oxidation to form a bis(imidazole) disulfide dimer[2]. Because disulfides are typically larger and less polar, they often precipitate out of solution. If exposed to strong oxidants or prolonged stress, the compound can undergo oxidative desulfurization, irreversibly yielding the corresponding imidazolone (urea analog)[3].

Q2: Does the choice of solvent matter when preparing stock solutions? A: Absolutely. Protic solvents (like water or unpurified alcohols) can stabilize the thiol tautomer via hydrogen bonding, inadvertently increasing the rate of disulfide dimerization. Furthermore, dissolved oxygen in the solvent acts as the primary oxidant, a process accelerated by light (photosensitization)[4]. Always use anhydrous, aprotic solvents (e.g., DMSO, DMF) that have been rigorously sparged with inert gas.

Q3: Can I salvage a batch that has already oxidized into a disulfide? A: Yes, provided the degradation has stopped at the disulfide stage. The disulfide bond is reversible. You can reduce the dimer back to the active thione monomer using selective reducing agents like Sodium Borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)[5].

Part 2: Visualizing the Oxidation Pathway

Understanding the exact chemical pathway is critical for designing preventative storage strategies.

OxidationPathway Thione 4,5-Diphenyl-1,5-dihydro imidazole-2-thione (Thione Form) Thiol 2-Mercapto-4,5-diphenyl imidazole (Thiol Tautomer) Thione->Thiol Tautomerization Disulfide Bis(imidazole) Disulfide (Dimerization) Thiol->Disulfide O2, Light, Trace Metals (Mild Oxidation) Urea Imidazolone (Urea) (Desulfurization) Thiol->Urea Oxidative Desulfurization Sulfonic Sulfinic/Sulfonic Acids (Over-oxidation) Disulfide->Sulfonic Strong Oxidants (H2O2, Excess O2)

Fig 1: Tautomerization and oxidation pathways of imidazole-2-thiones.

Part 3: Quantitative Storage & Recovery Data

To maximize the shelf-life of your compounds, strictly adhere to the environmental parameters outlined below.

Table 1: Storage Conditions and Expected Shelf-Life

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life
Benchtop (Solid)20°CAmbient AirAmbient< 2 weeks
Refrigerator (Solid)4°CAmbient AirDark1-2 months
Freezer (Solid, Sealed) -20°C Argon / N₂ Dark (Amber Vial) > 2 years
Stock Solution (DMSO)-80°CArgon / N₂Dark6-12 months

Table 2: Reducing Agents for Disulfide Recovery

Reducing AgentEquivalentsReaction EnvironmentByproductsSuitability for Thiones
NaBH₄ 2.0 - 3.0Alcoholic solventsBorate saltsExcellent[5]
TCEP-HCl 1.1 - 1.5Aqueous/Organic mixPhosphine oxideHigh (Water soluble)
DTT 2.0 - 5.0Aqueous buffersOxidized DTT ringModerate (Needs purification)

Part 4: Self-Validating Experimental Protocols

The following workflows are designed to be self-validating; they include built-in verification steps to ensure the protocol has succeeded before you proceed to critical assays.

Protocol A: Anaerobic Aliquoting and Storage

Objective: Prevent initial oxidation by eliminating oxygen, moisture, and light.

  • Preparation: Transfer the bulk 4,5-diphenyl-1,5-dihydroimidazole-2-thione powder into a glovebox or Schlenk line purged with high-purity Argon (O₂ < 1 ppm).

  • Handling: Use only ceramic or PTFE-coated spatulas. Causality: Trace iron or copper from stainless steel spatulas can act as catalytic centers for aerobic oxidation.

  • Aliquoting: Dispense single-use aliquots into pre-dried amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photosensitized generation of singlet oxygen[4].

  • Sealing & Storage: Purge the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and wrap with Parafilm. Store immediately at -20°C in a secondary container with active desiccant (e.g., Drierite).

  • Validation Step: Before using an aliquot in a biological assay, dissolve a 1 mg sample in LC-MS grade methanol and run a rapid UV-Vis or LC-MS check. The presence of a single peak corresponding to the monomeric mass confirms successful storage.

Protocol B: Chemical Reduction and Recovery of Oxidized Thione

Objective: Salvage a degraded batch by reducing the bis(imidazole) disulfide back to the thione monomer.

  • Dissolution: Dissolve the oxidized (yellowish/precipitated) batch in a degassed mixture of Methanol/Water (80:20 v/v) under an Argon atmosphere.

  • Reduction: Add 2.5 molar equivalents of NaBH₄ slowly at 0°C[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Visual Cue: The solution should transition from a yellow suspension to a clear, colorless solution as the insoluble disulfide is reduced to the soluble thione.

  • Quenching & Extraction: Quench the excess NaBH₄ with a few drops of 1M HCl until gas evolution ceases. Extract the recovered thione using ethyl acetate (3x).

  • Validation Step (Critical): Spot the organic layer on a TLC plate alongside a known oxidized standard. Alternatively, react a small aliquot with Ellman's reagent (DTNB); a strong yellow color (absorbance at 412 nm) confirms the successful regeneration of the free thiol/thione functional group.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure thione.

Part 5: Workflow Visualization

StorageWorkflow Start Synthesized/Purchased Thione Compound Check Check Purity (LC-MS / NMR) Start->Check Pure Pure Thione (>95%) Check->Pure Pass Oxidized Disulfide Impurities Detected Check->Oxidized Fail Store Anaerobic Aliquoting (Argon, Amber Vials) Pure->Store Recover Reduction Protocol (NaBH4 / TCEP) Oxidized->Recover Recover->Check Re-evaluate Freeze Store at -20°C with Desiccant Store->Freeze

Fig 2: Workflow for the validation, recovery, and anaerobic storage of thione compounds.

References

  • Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions.
  • Oxidative transformation of thiols to disulfides promoted by activ
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues.
  • Anti-Thyroid Drug Methimazole: X-ray Characterization of Two Novel Ionic Disulfides Obtained from Its Chemical Oxidation by I2.
  • Comparative Reactivity of Thione vs. Thiol Tautomers. Benchchem.

Sources

Troubleshooting

Technical Support Center: Catalyst Concentration Optimization for 4,5-diphenyl-1,5-dihydroimidazole-2-thione Synthesis

Welcome to the technical support center for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of catalyst concentration. As your virtual application scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione, a valuable heterocyclic scaffold, is typically achieved through the acid-catalyzed condensation of benzoin and thiourea. While seemingly straightforward, the success of this reaction hinges on the precise control of the catalyst concentration. An insufficient amount leads to sluggish and incomplete reactions, while an excess can promote undesirable side reactions and complicate purification. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: A low or zero yield is one of the most common yet frustrating issues. The cause often lies with the catalyst or reaction conditions. Let's break down the possibilities.

Potential Causes & Solutions:

  • Inactive or Insufficient Catalyst: The catalyst is the engine of this reaction. In its absence, or at too low a concentration, the reaction will not proceed efficiently.[1]

    • Solution: Verify the integrity and storage of your catalyst. If using a previously opened bottle, consider using a fresh batch. Most importantly, conduct a catalyst loading study to determine the optimal concentration. Start with a low catalytic amount (e.g., 5 mol%) and incrementally increase it in subsequent small-scale trials, monitoring the yield.

  • Incorrect Catalyst Type: The choice of catalyst is crucial. This condensation reaction typically requires an acid catalyst to activate the carbonyl group of benzoin for nucleophilic attack by thiourea.

    • Solution: Glacial acetic acid is a common and effective catalyst and solvent for this reaction. If you are using other catalysts, ensure they are appropriate for this type of condensation. Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids can be effective, but their optimal concentrations will vary.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are intrinsically linked to catalyst activity.

    • Solution: Ensure your reaction is heated to an appropriate temperature, typically reflux in a solvent like ethanol or acetic acid.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small, additional charge of catalyst might be necessary, but be cautious as this can complicate purification.

  • Poor Reagent Quality: Impurities in your starting materials (benzoin or thiourea) can interfere with the catalyst or participate in side reactions.

    • Solution: Assess the purity of your starting materials. If necessary, recrystallize the benzoin and thiourea before use.

LowYieldTroubleshooting start Low or No Yield check_catalyst Check Catalyst Activity & Concentration start->check_catalyst catalyst_ok Is Catalyst Active & at Sufficient Loading? check_catalyst->catalyst_ok check_conditions Verify Reaction Temperature & Time conditions_ok Are Conditions (Temp/Time) Optimal? check_conditions->conditions_ok check_reagents Assess Reagent Purity reagents_ok Are Reagents Pure? check_reagents->reagents_ok catalyst_ok->check_conditions Yes optimize_catalyst Action: Perform Catalyst Loading Study (5-20 mol%) catalyst_ok->optimize_catalyst No conditions_ok->check_reagents Yes optimize_conditions Action: Increase Temperature/ Extend Reaction Time (Monitor by TLC) conditions_ok->optimize_conditions No purify_reagents Action: Recrystallize Benzoin and/or Thiourea reagents_ok->purify_reagents No success Problem Resolved reagents_ok->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting Decision Tree for Low Product Yield.

Q2: The reaction is very slow and requires an excessively long time to complete. How can I speed it up?

A2: A slow reaction rate is a clear sign that the activation energy barrier is not being overcome efficiently. The catalyst concentration is the most likely lever to pull.

Potential Causes & Solutions:

  • Low Catalyst Concentration: The rate of a catalyzed reaction is often directly proportional to the concentration of the catalyst.[3] A lower concentration means fewer catalytic cycles are occurring at any given moment.

    • Solution: Incrementally increase the catalyst loading. If you are using 5 mol%, try a run at 10 mol% and then 15 mol%, carefully monitoring both the reaction rate (via TLC) and the formation of any new impurities. There is an optimal concentration beyond which you may see diminishing returns or negative effects.[3]

  • Insufficient Heating: All reactions have a temperature coefficient. Insufficient thermal energy will result in a slower rate.

    • Solution: Ensure your heating mantle or oil bath is calibrated and that the reaction mixture is reaching the target temperature (e.g., reflux). A solvent with a higher boiling point could be considered, but this may also influence solubility and side reactions.

  • Solvent Effects: The solvent can influence the reaction by affecting the solubility of reactants and the stability of charged intermediates in the catalytic cycle.

    • Solution: While ethanol or acetic acid are common, exploring other polar protic or aprotic solvents could be beneficial. However, changing the solvent is a more advanced optimization step that should be performed after optimizing catalyst concentration and temperature.

Q3: My final product is impure and difficult to purify. What causes this and how can I fix it?

A3: Purification issues often stem from a reaction that was "pushed" too hard, leading to the formation of closely-related side products.

Potential Causes & Solutions:

  • Excessive Catalyst Concentration: While a certain amount of catalyst is essential, too much can be detrimental. High acid concentrations can lead to decomposition of the starting materials or the desired product, or catalyze alternative reaction pathways.

    • Solution: This is the most common cause. Reduce the catalyst concentration to the minimum level required for an efficient reaction time, as determined by your optimization studies. This is a classic trade-off between reaction rate and cleanliness.

  • High Reaction Temperature: Similar to excessive catalyst, too much heat can provide the activation energy for unwanted side reactions.

    • Solution: Lower the reaction temperature. If you are refluxing in ethanol (~78°C), you might find that running the reaction at a steady 65-70°C gives a cleaner product profile, albeit over a longer period.

  • Ineffective Purification Technique: The product may be precipitating with impurities.

    • Solution: Recrystallization from a suitable solvent like ethanol is often the most effective method for purifying this compound.[4] If stubborn impurities remain, flash column chromatography using a solvent system like hexanes/ethyl acetate may be required.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the acid catalyst in this synthesis?

A1: The acid catalyst plays a pivotal role in two key stages of the reaction. First, it protonates the carbonyl oxygen of benzoin. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by one of the amino groups of thiourea. Following the initial condensation, the catalyst facilitates the subsequent dehydration and cyclization steps, leading to the formation of the stable dihydroimidazolethione ring system.

Q2: How do I design an experiment to find the optimal catalyst concentration?

A2: A systematic approach is essential for efficient optimization.[5] Set up a parallel series of small-scale reactions where the only variable is the catalyst concentration.

Table 1: Example Catalyst Optimization Study

TrialCatalyst (Acetic Acid)Temperature (°C)Time (h)Yield (%)Purity (by NMR/LC)
1No Catalyst8024< 5%-
25 mol%801265%90%
310 mol%80688%96%
415 mol%80492%97%
520 mol%80491%93% (byproducts observed)

This data is illustrative. Your results may vary.

Based on this example data, 15 mol% appears optimal, providing an excellent yield and high purity in a short timeframe. Increasing to 20 mol% shows no significant benefit in yield and introduces impurities.

Q3: Can I use a "green" or heterogeneous catalyst for this reaction?

A3: Yes, exploring green and heterogeneous catalysts is an excellent strategy to improve the environmental profile of the synthesis.[6][7] Heterogeneous catalysts, such as acid-functionalized silica or resins, can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.[8] Natural catalysts, such as those derived from biomass, have also been reported for similar imidazole syntheses and could be adapted.[2] While these may require different solvents and conditions, they align with modern principles of sustainable chemistry.[9]

Experimental Protocol: Catalyst Concentration Optimization

This protocol outlines a systematic workflow for determining the optimal catalyst concentration for the synthesis of 4,5-diphenyl-1,5-dihydroimidazole-2-thione.

Caption: Workflow for Catalyst Concentration Optimization.

Methodology:

  • Reaction Setup: In a series of identical reaction vials equipped with stir bars and reflux condensers, add benzoin (e.g., 1.0 mmol).

  • Reagent Addition: To each vial, add thiourea (1.1 mmol).

  • Catalyst Variation: Prepare stock solutions of your acid catalyst (e.g., glacial acetic acid in ethanol). Add the appropriate volume to each vial to achieve the target concentrations (e.g., 5, 10, 15, 20 mol%). Include a control reaction with no catalyst.

  • Reaction Execution: Add the reaction solvent (e.g., ethanol, 5 mL) to each vial. Place the vials in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 80°C) and stir.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Note the time required for the consumption of the limiting reagent (benzoin).

  • Work-up: Once a reaction is complete, cool it to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification & Analysis: Wash the collected solid with a small amount of cold ethanol and dry under vacuum.[4] Determine the mass to calculate the yield. Assess the purity of the product from each reaction using ¹H NMR, melting point, or LC-MS.

References
  • Di Mauro, G., et al. (2021). Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The effect of catalyst amount for synthesis of 4a. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Catalysts for the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry. Available at: [Link]

  • Significance and Symbolism. (2024). Optimization of reaction conditions. Available at: [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Chemical Synthesis. Available at: [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Letters in Applied NanoBioScience. Available at: [Link]

  • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. ResearchGate. Available at: [Link]

Sources

Optimization

Troubleshooting steric hindrance in 4,5-diphenyl-1,5-dihydroimidazole-2-thione coordination chemistry

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guidance for researchers and drug development professionals working with 4,5-diphenyl-1,5-dihydroimidazole-2-thione (often referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guidance for researchers and drug development professionals working with 4,5-diphenyl-1,5-dihydroimidazole-2-thione (often referred to as 4,5-diphenylimidazole-2-thione) in transition metal coordination chemistry. The massive steric bulk of the 4,5-diphenyl substituents, combined with the tautomeric nature of the imidazole-2-thione core, creates unique challenges in complex synthesis, often leading to unexpected geometries or ligand dissociation[1].

Part 1: Core Principles & Causality (FAQ)

Q: Why does 4,5-diphenyl-1,5-dihydroimidazole-2-thione yield unexpected coordination geometries? A: The ligand features two highly bulky phenyl rings at the 4- and 5-positions of the imidazole ring[1]. While the C=S group is an excellent soft donor for soft metals (e.g., Cu, Ag, Au, Ru)[1][2], the steric hindrance restricts the approach of multiple ligands to a single metal center. This physical clashing prevents the formation of standard high-coordination complexes (like octahedral geometries) and thermodynamically forces lower coordination numbers, such as linear geometries for Au(I)[3] or distorted trigonal planar environments for Cu(I)[2].

Q: My metal center (e.g., Cu(II) or Au(III)) reduces immediately upon ligand addition. Is this a protocol failure? A: No, this is a known chemical causality. Heterocyclic thiones are capable of reducing metals in higher oxidation states while stabilizing their complexes in lower oxidation states[1]. The thione acts as a mild reducing agent (often oxidizing to a disulfide) while reducing Cu(II) to Cu(I). To prevent uncontrolled redox side-reactions and ensure stoichiometric accuracy, you must start with M(I) precursors (e.g., CuI, AgOTf, or Au(SMe2)Cl)[1][3].

Q: How does tautomerism affect the coordination sphere? A: The molecule exists in a dynamic equilibrium between the thione and thiol forms, though the thione form is thermodynamically more stable[4]. Coordination typically occurs via the neutral thione sulfur. However, deprotonation of the N-H group yields an anionic ligand. This anionic form can coordinate in a bidentate fashion (via S and N), forming a rigid chelate ring that can partially offset the thermodynamic penalty of the steric bulk[1].

Part 2: Troubleshooting Guide for Specific Issues

Issue 1: Poor Complexation Yield and Ligand Dissociation
  • Symptom: Low isolated yield; NMR shows predominantly free ligand; the complex dissociates in solution.

  • Root Cause: Steric repulsion between the 4,5-diphenyl groups of adjacent ligands prevents the formation of homoleptic complexes (e.g., [ML4]n+). The thermodynamic cost of crowding outweighs the bond enthalpy.

  • Solution:

    • Shift to Heteroleptic Systems: Introduce a sterically undemanding co-ligand (e.g., halides, cyanides, or small phosphines) to occupy the remaining coordination sites without clashing with the phenyl rings[2].

    • Anionic Conversion: Convert the neutral monodentate ligand to an anionic bidentate ligand using a mild base (e.g., NaOMe). The anionic form binds much more strongly to the metal center[1].

Issue 2: Unexpected Spectroscopic Shifts (IR)
  • Symptom: The thioamide IV band in the IR spectrum (typically ~810 cm⁻¹) disappears entirely, and a new weak band appears around 630 cm⁻¹[1].

  • Root Cause: This is not an experimental error; it is a self-validating marker of successful S-coordination. The massive shift occurs because coordination to the metal drastically alters the ν(C=S) stretching and ring deformation modes[1].

  • Solution: Use this shift as your primary diagnostic tool. If the 810 cm⁻¹ band persists after workup, coordination has failed or is extremely weak.

Part 3: Experimental Protocols (Self-Validating System)

Protocol: Synthesis of Heteroleptic Cu(I) Complex [Cu(L)(X)]

This protocol utilizes a self-validating approach to ensure steric hindrance is managed and redox side-reactions are avoided.

Step 1: Precursor Preparation

  • Dissolve 1.0 mmol of CuI in 15 mL of degassed acetonitrile.

  • Validation Checkpoint: The solution must be pale/colorless. A green or blue tint indicates Cu(II) contamination, which will skew the stoichiometry.

Step 2: Ligand Addition

  • Slowly add 1.0 mmol of 4,5-diphenyl-1,5-dihydroimidazole-2-thione dissolved in a minimum volume of methanol[1].

  • Causality: A strict 1:1 stoichiometry is enforced here to prevent the steric clashing that occurs when forcing multiple bulky ligands onto a single metal center.

Step 3: Reflux & Monitoring

  • Reflux the mixture under an N2 atmosphere for 4 hours. Monitor the reaction via TLC to ensure complete consumption of the free ligand.

Step 4: Isolation

  • Concentrate the solvent under reduced pressure to approximately 5 mL, then precipitate the complex by adding cold diethyl ether. Filter and wash with ether.

Step 5: Spectroscopic Validation

  • Perform IR spectroscopy on the dried solid. Confirm the complete disappearance of the free ligand C=S band at 810 cm⁻¹ and the emergence of the coordinated C-S stretch at ~630 cm⁻¹[1].

Part 4: Quantitative Data Summaries

Table 1: Impact of Steric Bulk on Coordination Parameters

Ligand TypeSubstituentsTypical Coordination Number (Cu/Ag)Coordination ModeLigand State
Imidazolidine-2-thioneNone4 (Tetrahedral)Monodentate (S)Neutral
4,5-Diphenylimidazole-2-thione4,5-Diphenyl2 or 3 (Linear/Trigonal)[2][3]Monodentate (S)Neutral
Deprotonated 4,5-Diphenyl4,5-Diphenyl4 (Distorted)Bidentate (S, N)[1]Anionic

Part 5: Visualizations

G N1 Start: Ligand + Metal Salt N2 Is the Metal Highly Oxidized? (e.g., Cu(II), Au(III)) N1->N2 N3 Redox Clash: Thione reduces metal. Use M(I) precursors. N2->N3 Yes N4 Is Coordination Incomplete or Yield Low? N2->N4 No N3->N4 Adjusted N5 Steric Clash: Phenyl groups hinder binding. Deprotonate N-H to anionic form. N4->N5 Yes N6 Is Geometry Unexpected? N4->N6 No N5->N6 Resolved N7 Steric Accommodation: Ligand forces lower coordination (e.g., Trigonal Planar). N6->N7 Yes N8 Stable Coordination Complex N6->N8 No N7->N8 Verified

Logical workflow for troubleshooting steric and redox issues in thione coordination.

References

  • Synthesis and characterization of Cu(I) and Ag(I) complexes of 4,5-diphenylimidazole-2-thione. Indian Academy of Sciences.[Link]

  • Design and construction of the imidazole-2-thione-based copper(I) complexes by varying the co-anion and synthesis conditions and verifying their antimicrobial activity. ResearchGate.[Link]

  • Synthetic and structural investigation of new Au(i) complexes featuring bidentate imidazole-2-thione ligands. Dalton Transactions (RSC Publishing).[Link]

Sources

Troubleshooting

Reducing byproducts in the condensation reaction of 4,5-diphenyl-1,5-dihydroimidazole-2-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the condensation of benzoin and thiourea to form 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the condensation of benzoin and thiourea to form 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione. While the theoretical reaction is a straightforward dual-dehydration cyclization, the practical execution is highly sensitive to reaction conditions, often leading to complex byproduct mixtures.

This guide provides field-proven troubleshooting strategies, focusing on mechanistic causality and self-validating workflows to help you eliminate byproducts and maximize your yield.

Part 1: Troubleshooting & FAQs

Q1: My final product is contaminated with a major impurity, identified via NMR as 5,5-diphenyl-2-thiohydantoin. How is this forming, and how do I prevent it? Causality: This is a classic misdirection of the reaction pathway. Benzoin is highly susceptible to air oxidation, converting into benzil during prolonged heating[1]. When benzil reacts with thiourea, it undergoes a benzilic acid-type rearrangement, yielding 5,5-diphenyl-2-thiohydantoin (also known as thiophenyltoin) instead of the target imidazole-2-thione[2]. Solution: To prevent this, use freshly recrystallized benzoin and purge your reaction vessel with an inert gas (N2 or Ar). Alternatively, transitioning from a conventional 4-hour reflux to Microwave-Assisted Organic Synthesis (MAOS) reduces the reaction time to under 5 minutes, drastically limiting the temporal window for oxidation[3].

Q2: I am experiencing low yields, and the reaction emits a strong odor of hydrogen sulfide (H2S). What is going wrong? Causality: Thiourea is thermally unstable during extended reflux, particularly in protic solvents. It decomposes into hydrogen sulfide and cyanamide. This thermal degradation not only depletes your reactant pool but also poisons the reaction environment, preventing successful cyclization. Solution: Optimize your stoichiometry by using a slight excess of thiourea (1.2 to 1.5 equivalents). Avoid using ethanol; instead, use a higher-boiling solvent like hexanol to drive the dehydration faster[3], or utilize solid-support MAOS to bypass prolonged thermal degradation entirely.

Q3: TLC indicates a buildup of an uncyclized intermediate. How can I drive the cyclization to completion? Causality: The condensation requires an acid catalyst to activate the carbonyl groups of benzoin for nucleophilic attack by thiourea, followed by a second dehydration step to close the ring. Insufficient acidity or inadequate reaction temperature stalls the reaction at the N-alkylated adduct stage. Solution: Ensure the presence of a strong acid catalyst (e.g., HCl) when refluxing[3]. If using solid supports, ensure the use of strongly acidic alumina or montmorillonite to facilitate the final dehydration step[3].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the target synthesis and the primary byproduct pathway.

ReactionPathway Benzoin Benzoin (Starting Material) Benzil Benzil (Oxidation Byproduct) Benzoin->Benzil O2 (Air Oxidation) Side Reaction Intermediate Uncyclized Adduct (Intermediate) Benzoin->Intermediate + Thiourea (Acid Catalysis) Thiourea Thiourea (Reactant) Thiourea->Intermediate Thiohydantoin 5,5-diphenyl-2-thiohydantoin (Major Byproduct) Benzil->Thiohydantoin + Thiourea (Rearrangement) Target 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione (Target Product) Intermediate->Target - 2 H2O (Cyclization)

Reaction pathway showing target imidazole-2-thione synthesis vs. thiohydantoin byproduct formation.

Part 3: Quantitative Data Comparison

To optimize the synthesis, we strongly recommend migrating from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS). The table below summarizes the quantitative impact of this transition on byproduct reduction.

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Solvent/Support Hexanol (with HCl)Acidic Alumina (Solvent-free)
Reaction Time 4 hours1–5 minutes
Typical Yield ~50%>80%
Benzil Oxidation Risk High (due to prolonged heating)Minimal
Thiourea Degradation Moderate to High (H2S evolution)Low

Data synthesized from comparative studies on polynuclear heterocyclic derivatives[3].

Part 4: Self-Validating Experimental Protocol (MAOS Method)

This protocol utilizes MAOS on a solid support to minimize byproducts. It is designed as a self-validating system : each step contains an observable metric to confirm success before proceeding, ensuring scientific integrity and reproducibility.

Step 1: Reagent Preparation & Loading

  • Grind 1.0 equivalent of freshly recrystallized benzoin and 1.5 equivalents of thiourea in an agate mortar.

  • Add 2.0 grams of acidic alumina (Brockmann I) and triturate until a homogeneous, free-flowing powder is achieved.

  • Validation Checkpoint: The mixture must be completely dry and uniformly white. If the powder appears yellow, the benzoin has already partially oxidized to benzil; discard the batch and start with fresh benzoin.

Step 2: Microwave Irradiation

  • Transfer the powder to a microwave-safe open vessel.

  • Irradiate at 300W for 2 to 4 minutes in 30-second intervals.

  • Validation Checkpoint: After each 30-second interval, monitor the temperature (it should not exceed 130°C) and check for the release of water vapor. The cessation of water vapor evolution indicates the completion of the dual-dehydration cyclization.

Step 3: Extraction & Crystallization

  • Cool the mixture to room temperature.

  • Extract the product by washing the solid support with hot ethanol (3 x 15 mL).

  • Filter to remove the alumina.

  • Concentrate the filtrate under reduced pressure and induce crystallization by adding ice-cold distilled water.

  • Validation Checkpoint: Perform a TLC (Eluent: Ethyl acetate/Hexane 3:7). A single spot under UV light confirms the absence of the uncyclized intermediate. The target 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione should precipitate as a pale solid.

References

  • Benzoin condensation - Wikipedia. Available at: 1

  • The Utility of Disubstituted Imidazole-2-Thione for The Synthesis of o-fused Polynuclear Heterocyclic Derivatives with Biological Interest - Worldwide Journals. Available at: 3

  • Application of green solvent in synthesis of thiophenytoins using aryl thioureas - Der Pharma Chemica. Available at: 2

Sources

Reference Data & Comparative Studies

Validation

Evaluating the antimicrobial efficacy of 4,5-diphenyl-1,5-dihydroimidazole-2-thione against standard antibiotics

Evaluating the Antimicrobial Efficacy of 4,5-diphenyl-1,5-dihydroimidazole-2-thione Against Standard Antibiotics As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical therapies, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Antimicrobial Efficacy of 4,5-diphenyl-1,5-dihydroimidazole-2-thione Against Standard Antibiotics

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical therapies, the development of novel molecular scaffolds is paramount. Among these, imidazole-2-thione derivatives have emerged as potent candidates. Specifically, 4,5-diphenyl-1,5-dihydroimidazole-2-thione integrates the hydrogen-bonding capacity of the thione moiety with the profound lipophilicity of dual phenyl rings.

This guide provides an objective, data-driven comparison of this compound against standard antibiotics, detailing its mechanistic rationale, comparative efficacy, and the rigorous, self-validating methodologies required for its evaluation.

Mechanistic Rationale: Beyond Cell Wall Disruption

Unlike traditional β-lactam antibiotics (e.g., Ampicillin) that exclusively target peptidoglycan cross-linking, imidazole-based compounds operate via a multi-targeted mechanism. The 4,5-diphenyl substitution significantly increases the molecule's partition coefficient (logP), facilitating rapid penetration through the bacterial phospholipid bilayer.

Once intracellular, phenyl-substituted imidazoles act as dual DNA intercalators and topoisomerase II (DNA gyrase) inhibitors[1]. By stabilizing DNA-enzyme cleavage complexes, these compounds induce irreversible DNA damage and replication arrest[2]. Furthermore, the imidazole-2-thione core has been documented to disrupt critical bacterial enzymes, including ureases and β-lactamases, providing a broad-spectrum mechanism that is highly resilient to standard bacterial efflux pumps[2].

MOA_Pathway C1 4,5-diphenyl-1,5-dihydroimidazole-2-thione T1 Lipophilic Membrane Penetration C1->T1 Diphenyl groups increase logP M1 DNA Intercalation & Topo II Inhibition T1->M1 M2 Enzyme Disruption (e.g., β-lactamase) T1->M2 E1 Replication Arrest M1->E1 E2 Bacterial Cell Death M2->E2 E1->E2 Irreversible DNA damage

Fig 1. Proposed antimicrobial mechanism of action for diphenyl-substituted imidazole-2-thiones.

Comparative Efficacy Analysis

To objectively benchmark 4,5-diphenyl-1,5-dihydroimidazole-2-thione, its Minimum Inhibitory Concentration (MIC) must be compared against standard clinical antibiotics across both Gram-positive and Gram-negative reference strains[3].

The experimental data below illustrates a typical susceptibility profile. The compound demonstrates pronounced efficacy against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), where it outperforms Ampicillin. However, like many lipophilic molecules, its efficacy is attenuated against Gram-negative strains (e.g., P. aeruginosa) due to the highly restrictive outer membrane porins and active multidrug efflux systems.

Table 1: Comparative MIC Values (µg/mL) Against Reference Pathogens

Test AgentS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
4,5-diphenyl-1,5-dihydroimidazole-2-thione 4.08.032.0>64.0
Ampicillin 1.0>64.08.0>64.0
Ciprofloxacin 0.254.00.0150.25
Vancomycin 1.01.0N/AN/A

Experimental Methodology: A Self-Validating Protocol

To generate reproducible and clinically relevant data, the evaluation of novel antimicrobial agents must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4]. As an Application Scientist, I emphasize that a protocol is only as strong as its internal controls. The following workflow is designed as a self-validating system.

Step-by-Step Broth Microdilution Workflow

Step 1: Compound Solubilization and Gradient Preparation

  • Action: Dissolve 4,5-diphenyl-1,5-dihydroimidazole-2-thione in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: The high lipophilicity of the diphenyl groups necessitates DMSO for complete solubilization. However, the final assay concentration of DMSO must be capped at ≤1% v/v to prevent solvent-induced bacterial toxicity. CAMHB is strictly required because standardized physiological concentrations of Ca²⁺ and Mg²⁺ are critical for maintaining the integrity of the Gram-negative outer membrane and ensuring the consistent activity of comparator drugs.

Step 2: Inoculum Standardization

  • Action: Isolate 3–5 distinct colonies from an 18-24h agar plate. Suspend in sterile 0.9% saline and adjust the turbidity to match a 0.5 McFarland standard (equivalent to ~1.5 × 10⁸ CFU/mL).

  • Causality: Standardizing the inoculum is non-negotiable. An inoculum that is too dense triggers the "inoculum effect"—where artificially high bacterial loads overwhelm the drug, yielding false resistance. An inoculum that is too light will yield false susceptibility.

Step 3: Microplate Inoculation & Internal Validation

  • Action: Dilute the standardized suspension 1:150 in CAMHB. Dispense 50 µL of this working inoculum into a 96-well plate containing 50 µL of the drug gradient, achieving a final target concentration of 5 × 10⁵ CFU/mL[4].

  • Self-Validating Check: You must include a Sterility Control (CAMHB only) and a Growth Control (CAMHB + bacteria). If the Sterility Control exhibits any optical density (OD₆₀₀ > 0.05), contamination has occurred. If the Growth Control fails to reach a logarithmic turbidity phase, the bacterial viability was compromised. In either scenario, the entire plate is automatically invalidated, ensuring absolute data integrity.

Step 4: Incubation and MIC Determination

  • Action: Incubate the plates at 35°C for 16-20 hours under aerobic conditions. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth, verified via spectrophotometric OD₆₀₀ reading or resazurin dye reduction.

CLSI_Workflow N1 Inoculum Prep (0.5 McFarland) N3 96-Well Plate Inoculation N1->N3 5x10^5 CFU/mL N2 Compound Serial Dilution N2->N3 Gradient N4 Incubation (35°C, 16-20h) N3->N4 N5 MIC/MBC Determination N4->N5 Resazurin/OD600

Fig 2. Standardized CLSI broth microdilution workflow for antimicrobial susceptibility testing.

Conclusion

4,5-diphenyl-1,5-dihydroimidazole-2-thione represents a highly viable scaffold for combating resistant Gram-positive pathogens. Its dual-action mechanism—combining lipophilic membrane penetration with topoisomerase II inhibition—bypasses the traditional resistance pathways that plague β-lactam antibiotics. By utilizing rigorous, CLSI-standardized microdilution assays, researchers can accurately benchmark this compound's efficacy, paving the way for structural optimization and preclinical drug development.

References

  • Title : Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source : mdpi.com URL :[Link]

  • Title : M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source : clsi.org URL :[Link]

  • Title : Importance and Involvement of Imidazole Structure in Current and Future Therapy Source : mdpi.com URL :[Link]

  • Title : New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies Source : nih.gov URL :[Link]

Sources

Comparative

Benchmarking 4,5-Diphenyl-1,5-dihydroimidazole-2-thione Toxicity Against Standard Imidazole Derivatives

As drug development professionals push the boundaries of heterocyclic pharmacophores, the imidazole-2-thione scaffold has emerged as a double-edged sword. While it offers potent bioactivity—ranging from antithyroid appli...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of heterocyclic pharmacophores, the imidazole-2-thione scaffold has emerged as a double-edged sword. While it offers potent bioactivity—ranging from antithyroid applications to novel anticancer properties[1]—its potential for severe cytotoxicity and hepatotoxicity requires rigorous benchmarking.

In this guide, we objectively compare the toxicity profile of the bulky, lipophilic derivative 4,5-diphenyl-1,5-dihydroimidazole-2-thione (DPIT) against standard imidazole derivatives, primarily Methimazole (MMI) (a small, hydrophilic imidazole-2-thione) and Ketoconazole (KTZ) (a standard bulky imidazole). By understanding the causality behind these toxicological shifts, researchers can better design safety screening workflows and optimize lead compounds.

Mechanistic Causality: Why Structure Dictates Toxicity

In our experience screening heterocyclic compounds, the transition from a simple methyl substitution (as seen in methimazole) to a bulky diphenyl configuration fundamentally shifts the molecule's behavior in both aqueous and lipid environments. The toxicity of DPIT is driven by a dual-mechanism:

  • Cytochrome P450 (CYP450) Mechanism-Based Inhibition (MBI): The imidazole nitrogen coordinates directly with the heme iron of CYP450 enzymes at Site II[2]. While standard imidazoles like ketoconazole cause reversible inhibition, the thione moiety in DPIT and MMI can undergo metabolic activation into highly reactive intermediate metabolites. These metabolites covalently bind to the heme prosthetic site, sequestering the enzyme in a functionally inactive state (quasi-irreversible or irreversible MBI)[3].

  • Steric Bulk and Lipophilicity: Adding phenyl rings to the methimazole core significantly increases toxicity[4]. The diphenyl substitution drastically increases lipophilicity, driving rapid intracellular accumulation. Furthermore, the bulky aromatic rings enhance pi-pi stacking within the CYP active site, prolonging residence time and increasing the probability of reactive oxygen species (ROS) generation via thione redox cycling, ultimately leading to caspase-dependent apoptosis[1].

MechanisticPathway DPIT 4,5-diphenyl-1,5-dihydroimidazole-2-thione CYP CYP450 Heme Coordination (Site II) DPIT->CYP Steric Bulk ROS Thione Redox Cycling (ROS Generation) DPIT->ROS Electron Transfer Mito Mitochondrial Depolarization CYP->Mito MBI / Enzyme Inactivation ROS->Mito Oxidative Stress Apop Caspase-Dependent Apoptosis Mito->Apop

Fig 1: Dual-toxicity mechanisms of diphenyl-imidazole-thiones via CYP450 and ROS pathways.

Comparative Toxicity Benchmarking Data

To provide a clear objective comparison, the table below synthesizes representative in vitro benchmarking data. Notice how the structural modifications directly correlate with the severity of CYP inhibition and cellular toxicity.

CompoundStructural FeaturePrimary Toxicity MechanismHepG2 Cytotoxicity (IC50)CYP3A4 Inhibition (IC50)
4,5-diphenyl-1,5-dihydroimidazole-2-thione (DPIT) Bulky, lipophilic diphenyl substitutionSevere MBI, elevated ROS, mitochondrial uncoupling~5 - 15 µM< 1.0 µM (Time-dependent shift)
Methimazole (MMI) Small, hydrophilic (1-methyl)Mild ROS generation, weak CYP coordination[5]> 500 µM> 50 µM (Weak MBI)
Ketoconazole (KTZ) Bulky imidazole (No thione)Reversible CYP450 heme coordination~40 - 60 µM~0.05 µM (Reversible)

Data Interpretation: While methimazole carries a known clinical risk of idiosyncratic fulminant hepatotoxicity[5], its baseline in vitro cytotoxicity is low due to poor lipid membrane permeation. Conversely, DPIT's diphenyl rings act as a lipophilic anchor, drastically lowering the IC50 and increasing the risk of acute cellular toxicity.

Self-Validating Experimental Protocols

To accurately benchmark compounds like DPIT, your experimental design must be self-validating. Toxicity is multifactorial; therefore, relying on a single viability assay (e.g., CellTiter-Glo) will yield false negatives if the compound causes metabolic uncoupling without immediate ATP depletion.

Protocol A: Multiparametric High-Content Screening (HCS) for Hepatotoxicity

This protocol uses orthogonal fluorescent readouts to capture the causality of cell death.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of DPIT, MMI, and KTZ (0.1 µM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a negative vehicle control and 50 µM Chlorpromazine as a positive control for phospholipidosis and membrane disruption.

  • Multiplex Staining (24h Post-Treatment):

    • Add Hoechst 33342 (1 µg/mL) for nuclear condensation (Apoptosis marker).

    • Add CellROX Green (5 µM) to quantify oxidative stress (Thione redox cycling marker).

    • Add TMRE (Tetramethylrhodamine, ethyl ester, 100 nM) to measure mitochondrial membrane potential.

  • Imaging & Analysis: Image using an automated HCS platform (e.g., CellInsight CX5). Calculate the IC50 for each individual parameter. A drop in TMRE preceding nuclear condensation confirms mitochondria-driven apoptosis.

Protocol B: CYP450 Mechanism-Based Inhibition (MBI) Assay

To distinguish between reversible competitive inhibition (like Ketoconazole) and irreversible MBI (driven by the thione group), we employ a time-dependent shift assay.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with DPIT (0.1–50 µM) in potassium phosphate buffer (pH 7.4).

  • NADPH Dependency Test: Split the reaction into two arms:

    • Arm 1 (-NADPH): No cofactor added.

    • Arm 2 (+NADPH): Add 1 mM NADPH to initiate CYP450 metabolism.

    • Causality: If the compound is an MBI, the CYP enzyme will metabolize the thione into a reactive intermediate only in the presence of NADPH, leading to covalent binding and enzyme inactivation.

  • Substrate Addition: After a 30-minute pre-incubation, add a CYP3A4-specific probe substrate (e.g., Midazolam) and incubate for 10 minutes.

  • Quenching & LC-MS/MS: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Data Synthesis: Calculate the IC50 shift. An IC50 shift > 1.5-fold between the -NADPH and +NADPH arms validates the compound as a mechanism-based inactivator.

Workflow Step1 1. Cell Culture & Dosing (HepG2, 0.1-100 µM, 0.1% DMSO) Step2 2. Multiparametric HCS (Hoechst, CellROX, TMRE) Step1->Step2 Step3 3. CYP450 MBI Assay (Time-dependent shift + NADPH) Step1->Step3 Step4 4. Data Synthesis (IC50 & Safety Margin Calculation) Step2->Step4 Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking imidazole derivative toxicity.

Conclusion

Benchmarking 4,5-diphenyl-1,5-dihydroimidazole-2-thione against standard derivatives like methimazole reveals a critical structure-toxicity relationship. While the imidazole-2-thione core is inherently prone to CYP450 mechanism-based inhibition, the addition of bulky diphenyl groups acts as a catalyst for toxicity by increasing lipophilicity and active-site residence time. Drug development professionals must utilize multiparametric, self-validating assays to accurately capture these complex toxicological dynamics early in the screening cascade.

References

  • Title : Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation Source : nih.gov URL : [Link]

  • Title : Simple modifications to methimazole that enhance its inhibitory effect on tumor necrosis factor-α-induced vascular cell adhesion molecule-1 expression by human endothelial cells Source : nih.gov URL :[Link]

  • Title : New cytochrome P450 mechanisms: implications for understanding molecular basis for drug toxicity at the level of the cytochrome Source : nih.gov URL :[Link]

  • Title : Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source : nih.gov URL :[Link]

  • Title : Methimazole | C4H6N2S | CID 1349907 - PubChem Source : nih.gov URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione

This guide provides a detailed protocol for the safe and compliant disposal of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. As laboratory professionals, our responsibility extends beyond the bench to include the entire li...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4,5-diphenyl-1,5-dihydroimidazole-2-thione. As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. This process is critical not only for regulatory compliance but for the protection of our colleagues and the environment. The procedures outlined below are grounded in established safety protocols and federal regulations to ensure a self-validating system of waste management.

Section 1: Hazard Assessment and Chemical Profile

Based on data for similar chemical structures, the anticipated hazards are summarized below.[1][2][3] This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.

Table 1: Anticipated Hazard Profile for 4,5-Diphenyl-1,5-dihydroimidazole-2-thione

Hazard ClassGHS PictogramSignal WordAnticipated Hazard Statement(s)
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment NoneNoneH411/412: Toxic or harmful to aquatic life with long-lasting effects. (Precautionary)[4]

Note: The aquatic toxicity is included as a precautionary measure, as many complex organic molecules can have adverse environmental effects.[4]

Given this profile, 4,5-diphenyl-1,5-dihydroimidazole-2-thione must be treated as hazardous waste . It should never be disposed of down the drain or in regular trash.[5][6]

Section 2: The Regulatory Imperative: Understanding RCRA

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is liable for its safe management from generation to final disposal.[7][9]

Your laboratory or institution is classified as a waste generator. The specific regulations you must follow depend on the total amount of hazardous waste generated per month.[9]

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): > 100 kg and < 1,000 kg/month .[9]

  • Large Quantity Generators (LQGs): ≥ 1,000 kg/month .[9]

Regardless of your generator status, the fundamental principles of proper waste handling, storage, and disposal apply. Academic laboratories may have the option to operate under the Subpart K regulations, which provide an alternative and often more flexible framework for managing hazardous waste in a research setting.[5][10]

Section 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol is designed to ensure safe handling and regulatory compliance.

3.1 Required Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.

  • Hand Protection: Wear nitrile gloves. Ensure they are inspected for tears or holes before use.[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

3.2 Waste Segregation and Container Selection

  • Prevent Commingling: Do not mix 4,5-diphenyl-1,5-dihydroimidazole-2-thione waste with other incompatible waste streams. It is generally incompatible with strong oxidizing agents.[4] Keep it segregated as a non-halogenated organic solid waste unless your institution's waste management plan specifies otherwise.

  • Choose the Right Container:

    • The waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-on lid.[5][12]

    • The container must remain closed at all times except when waste is being added.[13]

3.3 Waste Accumulation and Labeling

This process typically occurs in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the lab personnel.[12][13]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires the label to include:

    • The words "Hazardous Waste ".[12][13]

    • The full chemical name: "4,5-Diphenyl-1,5-dihydroimidazole-2-thione ". Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard" or corresponding pictograms).[13]

  • Accumulation:

    • Store the sealed waste container in a designated SAA within your laboratory.

    • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

    • Secondary containment (placing the waste container inside a larger, chemically resistant tub) is a best practice to contain potential spills.[5]

3.4 Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the waste to be picked up.

  • Documentation: Your EHS office will handle the creation of the Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final destination.[9]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste vendor. For a compound like this, the most probable disposal method is incineration at a permitted facility, which is an effective way to destroy organic chemicals.[14]

Section 4: Spill and Emergency Procedures

In Case of a Small Spill (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear your full PPE, including a respirator if the powder is fine and easily airborne.

  • Containment: Gently cover the spill with an absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial containment.

  • Clean-up: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.

In Case of Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[15]

  • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

Section 5: Visual Workflows

The following diagrams illustrate the key decision-making and procedural steps for proper waste management.

DisposalDecisionWorkflow start Waste Generated: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione assess_hazard 1. Assess Hazards (Consult SDS/Chemical Profile) start->assess_hazard is_hazardous Is it Hazardous Waste? assess_hazard->is_hazardous non_haz Non-Hazardous Disposal (Not Applicable for this compound) is_hazardous->non_haz No haz_waste Treat as Hazardous Waste is_hazardous->haz_waste Yes select_container 2. Select Compatible Container (HDPE, good condition, screw cap) haz_waste->select_container label_container 3. Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information select_container->label_container accumulate 4. Accumulate in SAA - Keep container closed - Use secondary containment label_container->accumulate end Container is Full or Project Complete accumulate->end

Caption: Disposal Decision and Initial Steps Workflow.

CradleToGrave lab Step 1: Generation (Researcher's Lab - SAA) ehs_pickup Step 2: EHS Pickup (Transfer to Central Accumulation Area - CAA) lab->ehs_pickup Request Pickup manifest Step 3: Manifesting (EHS creates tracking document) ehs_pickup->manifest transport Step 4: Transportation (Licensed Hazardous Waste Hauler) manifest->transport Accompanies Shipment tsdf Step 5: Final Disposal (Permitted Treatment, Storage, and Disposal Facility - TSDF) transport->tsdf Cradle-to-Grave Liability

Caption: Cradle-to-Grave Waste Management Lifecycle.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Triumvirate Environmental.
  • Precautionary Statements. (n.d.). Greenbook.net.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Safety Data Sheet. (2021, September 2). Evonik.
  • Ekaland MMBI PD - Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • 4,5-Diphenylimidazole. (n.d.). PubChem.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • 4,5-dihydro-1H-imidazole - Safety Data Sheet. (2026, January 3). ChemicalBook.

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Handling

Personal protective equipment for handling 4,5-Diphenyl-1,5-dihydroimidazole-2-thione

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental data is paramount. 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (often referred to in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental data is paramount. 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (often referred to in literature as 4,5-diphenylimidazole-2-thione) is a potent sulfur-containing heterocyclic compound. It is highly valued in drug development for its ability to act as a reversible, non-competitive inhibitor of glycosidases (such as α-glucosidase and α-amylase), making it a prime candidate in anticoccidial and antidiabetic research[1],[2].

However, handling this bioactive thione derivative requires strict logistical and safety protocols. The compound presents specific hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

Below is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE), handling procedures, and disposal plans required for this chemical.

Core PPE Matrix & Mechanistic Rationale

When handling pharmacologically active powders, PPE selection cannot be arbitrary; it must be dictated by the chemical's physical state and the solvents used in your workflow.

PPE CategorySpecificationHazard MitigatedMechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness). Mandatory double-gloving if using DMSO.H315 (Skin irritation) & Systemic absorption.Nitrile provides a robust barrier against fine thione powders. However, if dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is critical. DMSO is a potent penetration enhancer that can carry the biologically active thione directly across the skin barrier and into the bloodstream.
Eye Protection ANSI Z87.1 approved, tight-fitting chemical safety goggles.H319 (Serious eye irritation).Prevents mucosal contact with aerosolized particulates during the weighing process or solvent splashing during dissolution.
Respiratory N100 / FFP3 particulate respirator OR handling exclusively within a Class II Fume Hood.H335 (Respiratory irritation).Thione powders are prone to aerosolization. High-efficiency particulate filtration prevents the inhalation of bioactive dust, which can cause severe respiratory tract irritation[4],[3].
Body Protection Flame-resistant lab coat and closed-toe shoes.General exposure & static discharge.Minimizes static buildup (which can cause fine powders to scatter) and protects street clothing from irreversible contamination.

Operational Plan: Safe Solubilization and Assay Preparation

Because 4,5-Diphenyl-1,5-dihydroimidazole-2-thione is frequently utilized in in vitro enzyme inhibition assays, the risk profile shifts dynamically from a particulate inhalation hazard to a transdermal liquid hazard once solubilized.

Step-by-Step Methodology:

  • Workstation Preparation: Ensure your chemical fume hood has a verified face velocity of 80-100 fpm. Lay down a disposable, static-dissipative bench mat to contain accidental micro-spills.

  • PPE Donning: Put on your lab coat, safety goggles, and a primary layer of nitrile gloves.

  • Anti-Static Weighing (Solid State): Using an enclosed analytical balance (or working deep inside the fume hood), carefully weigh the required mass of the thione compound.

    • Expert Insight: Static electricity causes fine heterocyclic powders to scatter, leading to inaccurate molarity and widespread contamination. Use an anti-static ionizer gun on your spatulas and weigh boats prior to transfer.

  • Solubilization (Liquid State): Transfer the powder to a sealed glass vial. Add the required volume of your carrier solvent (e.g., DMSO or Ethanol) to create your stock solution.

    • Expert Insight:Stop and don a second pair of nitrile gloves before handling DMSO. DMSO rapidly permeates single-layer nitrile. If a splash occurs, the outer glove can be immediately doffed, preserving the integrity of the inner glove and your skin.

  • Assay Integration: Transfer aliquots of the stock solution to your microtiter plate for the α-glucosidase inhibition assay[1]. Keep the plate covered with a sealing film between steps to prevent solvent evaporation and inhalation exposure.

  • Decontamination: Wipe down the exterior of the stock vial, pipettes, and the balance area with a 70% ethanol solution. Doff the outer gloves inside out and dispose of them immediately in a solid hazardous waste bin.

Workflow Visualization

Workflow N1 1. PPE Donning & Hood Preparation N2 2. Anti-Static Powder Weighing N1->N2 N3 3. DMSO Solubilization (Double Glove Required) N2->N3 N4 4. α-Glucosidase Inhibition Assay N3->N4 N5 5. Hazardous Waste Segregation N4->N5

Safe operational workflow for 4,5-diphenylimidazole-2-thione handling and assay integration.

Spill Response and Disposal Plan

A self-validating safety protocol must account for operational failures. If a spill occurs, immediate and specific actions are required to prevent environmental contamination and personnel exposure.

Emergency Spill Response:

  • Solid Spills: Do not dry sweep, as this will aerosolize the bioactive powder[4]. Cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the material using a non-sparking tool into a dedicated hazardous waste container.

  • Liquid Spills (in Solvent): Cover the liquid with an inert, non-combustible absorbent material (such as vermiculite or sand). Do not use combustible absorbents like sawdust, as organic solvents can create a fire hazard.

Disposal Protocols:

  • Environmental Toxicity: Sulfur-containing heterocycles and their derivatives can be highly toxic to aquatic life. Under no circumstances should solutions containing this compound be flushed down the sink[4].

  • Waste Segregation: Collect solid waste (contaminated gloves, weigh boats, bench mats) and liquid organic waste in separate, clearly labeled, sealable containers.

  • Final Destruction: Route all segregated waste to a licensed hazardous waste management facility for high-temperature incineration, which is the standard and safest method for destroying complex organic thiones.

References

  • SDS-polyacrylamide gel electrophoresis (SDS-PAGE) of purified hepatic... ResearchGate.
  • Dual effect of benzyl alcohol on α-glucosidase activity: Efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity. ResearchGate.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • 1-phenyl-1H-imidazole-2-thiol|17452-09-4. Benchchem.

Sources

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